molecular formula C16H15BrO B2740503 (4-bromophenyl)(1-phenylcyclopropyl)methanol CAS No. 1282676-70-3

(4-bromophenyl)(1-phenylcyclopropyl)methanol

Cat. No.: B2740503
CAS No.: 1282676-70-3
M. Wt: 303.199
InChI Key: AOZQKHGORLDUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromophenyl)(1-phenylcyclopropyl)methanol is a useful research compound. Its molecular formula is C16H15BrO and its molecular weight is 303.199. The purity is usually 95%.
BenchChem offers high-quality (4-bromophenyl)(1-phenylcyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromophenyl)(1-phenylcyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(1-phenylcyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c17-14-8-6-12(7-9-14)15(18)16(10-11-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZQKHGORLDUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of (4-bromophenyl)(1-phenylcyclopropyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of (4-bromophenyl)(1-phenylcyclopropyl)methanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound (4-bromophenyl)(1-phenylcyclopropyl)methanol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and offers a structured approach to data analysis and presentation. By integrating established scientific principles with practical, field-proven methodologies, this guide serves as a self-validating system for generating reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction: The Significance of Solubility Profiling

(4-bromophenyl)(1-phenylcyclopropyl)methanol is a tertiary alcohol derivative whose utility in synthetic chemistry and potential applications in medicinal chemistry necessitate a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone parameter that dictates its behavior in various chemical environments. A comprehensive solubility profile in a range of organic solvents is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification processes.

  • Formulation Development: Designing stable and effective formulations for potential therapeutic applications.

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis (e.g., HPLC, SFC) and solvents for spectroscopic characterization (e.g., NMR, UV-Vis).

This guide provides the theoretical and practical framework for establishing a robust solubility profile for this compound.

Theoretical Considerations for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between intermolecular forces. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the energy difference between the crystal lattice energy of the solute and the solvation energy of the solute molecules by the solvent.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have more randomness than in the solid crystal lattice.

For (4-bromophenyl)(1-phenylcyclopropyl)methanol, key structural features influencing its solubility include:

  • The hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor.

  • The aromatic rings (4-bromophenyl and phenyl): Contribute to van der Waals forces and potential π-π stacking interactions.

  • The cyclopropyl ring: A rigid, non-polar moiety.

  • The bromo-substituent: Adds to the molecular weight and introduces a polar C-Br bond.

The interplay of these features will dictate its interaction with solvents of varying polarities, from non-polar hydrocarbons to polar aprotic and polar protic solvents.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic and well-controlled experimental approach. The following protocol outlines the isothermal equilibrium method, a gold standard for generating accurate solubility data.

Materials and Equipment
  • (4-bromophenyl)(1-phenylcyclopropyl)methanol (purity >99%)

  • Selected Organic Solvents (HPLC grade or equivalent), such as:

    • Heptane (non-polar)

    • Toluene (aromatic, non-polar)

    • Dichloromethane (DCM) (halogenated, polar aprotic)

    • Ethyl Acetate (ester, polar aprotic)

    • Acetone (ketone, polar aprotic)

    • Acetonitrile (nitrile, polar aprotic)

    • Isopropanol (alcohol, polar protic)

    • Methanol (alcohol, polar protic)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Protocol: Isothermal Equilibrium Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of (4-bromophenyl)(1-phenylcyclopropyl)methanol to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by sampling at different time points until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase method with a C18 column and a UV detector set to an appropriate wavelength for the analyte is typically suitable.

    • Prepare a series of calibration standards of (4-bromophenyl)(1-phenylcyclopropyl)methanol of known concentrations.

    • Construct a calibration curve by plotting the peak area versus concentration.

    • Determine the concentration of the analyte in the diluted samples by interpolation from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

The entire workflow is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis & Calculation prep1 Add excess solid (4-bromophenyl)(1-phenylcyclopropyl)methanol prep2 Add known volume of organic solvent prep1->prep2 to vial equil Agitate at constant T (e.g., 25°C, 24-48h) prep2->equil settle Settle excess solid equil->settle withdraw Withdraw supernatant settle->withdraw dilute Dilute sample accurately filter Filter (0.22 µm syringe filter) withdraw->filter filter->dilute hplc Quantify by HPLC dilute->hplc calc Calculate solubility hplc->calc

Caption: Isothermal Equilibrium Solubility Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for (4-bromophenyl)(1-phenylcyclopropyl)methanol at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane0.1< 0.1< 0.0003
Toluene2.415.20.047
Dichloromethane3.1125.80.392
Ethyl Acetate4.485.30.266
Acetone5.1250.10.779
Acetonitrile5.8180.50.562
Isopropanol3.998.60.307
Methanol5.1150.40.468

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Results:

The solubility profile can be interpreted based on the principles of intermolecular forces. For instance, low solubility in a non-polar solvent like heptane would be expected due to the polar hydroxyl group. Higher solubility in solvents like acetone and methanol would be attributed to their ability to form hydrogen bonds with the solute. The solubility in dichloromethane and ethyl acetate would be influenced by dipole-dipole interactions.

The logical relationship between the compound's structure and its expected solubility is depicted in the diagram below.

G cluster_interactions Intermolecular Forces cluster_solvents Solvent Type compound (4-bromophenyl)(1-phenylcyclopropyl)methanol -OH group Aromatic Rings C-Br Bond h_bond Hydrogen Bonding compound:f1->h_bond donor/acceptor dipole Dipole-Dipole compound:f1->dipole compound:f3->dipole vdw van der Waals compound:f2->vdw protic Polar Protic (e.g., Methanol) h_bond->protic strong interaction aprotic Polar Aprotic (e.g., Acetone) h_bond->aprotic acceptor only dipole->aprotic strong interaction nonpolar Non-Polar (e.g., Heptane) vdw->nonpolar dominant interaction

Caption: Structure-Solubility Relationship.

Conclusion

This guide has provided a comprehensive methodology for determining the solubility profile of (4-bromophenyl)(1-phenylcyclopropyl)methanol. By adhering to the principles of isothermal equilibrium and employing precise analytical quantification, researchers can generate high-quality, reliable data. This information is fundamental for the rational design of chemical processes, the development of effective formulations, and the establishment of robust analytical methods, thereby accelerating research and development timelines.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Avdeef, A. (2012).
  • United States Pharmacopeia (USP). General Chapter <1236> Solubility.
  • Snyder, L. R. (1978). Classification of the solvent properties of common liquids. Journal of Chromatographic Science, 16(6), 223-234. Available at: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. Available at: [Link]

Safety Data Sheet (SDS) and hazard identification for (4-bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Hazard Management & Technical Guide for (4-bromophenyl)(1-phenylcyclopropyl)methanol CAS: 98480-31-0 Document Type: Technical Whitepaper / Advanced Safety Guide

Strategic Profile & Chemical Identity

(4-bromophenyl)(1-phenylcyclopropyl)methanol is a specialized chiral building block used primarily in the synthesis of high-value pharmaceutical intermediates, particularly for antiviral and antihistamine scaffolds. Its structure combines a sterically demanding cyclopropyl ring with a reactive aryl bromide handle, making it a "privileged structure" in medicinal chemistry but also a unique challenge for safety and stability.

Physicochemical Data Table
PropertyValue / DescriptionRelevance to Safety
CAS Number 98480-31-0 Unique Identifier for regulatory tracking.[1]
Molecular Formula C₁₆H₁₅BrOHalogenated organic; releases HBr upon combustion.
Molecular Weight 303.20 g/mol Heavy molecule; low volatility, particulate risk dominates.
Physical State Viscous Oil or Low-Melting SolidHandling difficulty; potential for sticky residue on gloves.
Boiling Point ~420°C (Predicted)High thermal stability, but degradation precedes boiling.
Flash Point >110°C (Predicted)Combustible but not Flammable (Class IIIB).
LogP ~4.5 (Predicted)High lipophilicity; potential for skin absorption and bioaccumulation.

Hazard Identification (GHS Classification)

While specific toxicological data (LD50) for this exact CAS is proprietary or sparse, Read-Across Methodology using structurally similar cyclopropyl carbinols and aryl bromides dictates the following GHS classification.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2] (Category 4)

  • H315: Causes skin irritation.[2][3] (Category 2)

  • H319: Causes serious eye irritation.[2][4] (Category 2A)

  • H335: May cause respiratory irritation.[5] (STOT SE 3)

The "Hidden" Hazard: Cyclopropyl Reactivity

Beyond standard GHS codes, the cyclopropyl carbinol moiety presents a specific chemical hazard known as Homoallylic Rearrangement .

  • Mechanism: In the presence of strong acids (Bronsted or Lewis), the cyclopropyl ring can open, leading to carbocation rearrangement.

  • Safety Implication: Uncontrolled exotherms if mixed with acidic waste streams; formation of unexpected alkylating agents.

Critical Reactivity & Stability Workflow

The following diagram illustrates the stability profile and the "danger zones" in synthetic workflows involving this compound.

ReactivityProfile Compound (4-bromophenyl) (1-phenylcyclopropyl)methanol Acid Strong Acid Contact (HCl, H2SO4, Lewis Acids) Compound->Acid Accidental Mixing Base Basic Conditions (NaOH, K2CO3) Compound->Base Standard Processing Oxidation Oxidizing Agents (PCC, Dess-Martin) Compound->Oxidation Controlled Synthesis Rearrangement Ring Opening & Rearrangement (Exothermic) Acid->Rearrangement Rapid Kinetics Stable Stable Intermediate Base->Stable No Reaction Ketone Cyclopropyl Ketone (Target Product) Oxidation->Ketone Desired Pathway

Figure 1: Reactivity profile highlighting the acid-sensitivity risk of the cyclopropyl moiety.

Exposure Controls & Handling Protocols

This protocol is designed to be self-validating : the checks included ensure that the safety equipment is functioning before the hazard is introduced.

A. Personal Protective Equipment (PPE)
  • Respiratory: If handling >10g of powder/solid, use a P95/P100 particulate respirator . For solution handling in a fume hood, no respirator is required unless heating.

  • Hand Protection:

    • Standard: Nitrile gloves (0.11 mm) are sufficient for incidental contact.

    • High Risk: If dissolved in Dichloromethane (DCM) , use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves. Why? Halogenated solvents permeate standard nitrile in <5 minutes, carrying the lipophilic bromide through the skin.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

B. Engineering Controls
  • Ventilation: Handle exclusively in a chemical fume hood with a face velocity of 80–100 fpm .

  • Static Control: Ground all glassware. The non-polar nature of the solid can generate static charge during transfer, posing an ignition risk if flammable solvents are present.

C. Handling Workflow (Step-by-Step)
  • Pre-Work Validation:

    • Check Fume Hood Flow Monitor (Must read "Safe" or >80 fpm).

    • Verify Quench Solution: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution nearby. Reason: Immediate neutralization of any acidic spills prevents ring-opening exotherms.

  • Weighing/Transfer:

    • Use antistatic weighing boats.

    • Wipe exterior of container with a damp tissue after use to remove invisible dust residues.

  • Reaction Setup:

    • If using Lewis Acids (e.g., BF3·OEt2), add the acid slowly at 0°C .

    • Self-Validation: Monitor internal temperature.[6] A spike >5°C indicates rapid ring opening; stop addition immediately.

  • Waste Disposal:

    • DO NOT mix with acidic waste streams. Segregate into "Halogenated Organic – Neutral/Basic" waste containers.

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.[7] Do not use alcohol. Alcohol increases skin permeability, driving the lipophilic bromide deeper into the dermis.
Eye Contact Rinse for 15 min. Lift eyelids.Mechanical removal of particulates is critical to prevent corneal abrasion.
Spill (Solid) Wet sweep or HEPA vacuum.Avoid dry sweeping to prevent dust aerosolization (inhalation hazard).
Fire Use CO₂, Foam, or Dry Chemical.[7][8][9]Warning: Thermal decomposition releases Hydrogen Bromide (HBr) gas. Firefighters must wear SCBA.

Synthesis & Quality Assurance Workflow

For researchers utilizing this compound, ensuring the integrity of the cyclopropyl ring is paramount.

QCWorkflow Receipt Receive Material (CAS 98480-31-0) Visual Visual Inspection (White/Yellow Solid) Receipt->Visual NMR 1H-NMR Validation (Check Cyclopropyl Protons) Visual->NMR Purity Pass: Cyclopropyl Multiplets @ 0.5-1.5 ppm NMR->Purity Intact Ring Fail Fail: Olefinic Signals (Ring Opened) NMR->Fail Degradation Use Release for Synthesis Purity->Use

Figure 2: Quality Control workflow to verify structural integrity before use.

Expert Note on QC: The most common impurity is the ring-opened alkene. In ¹H-NMR, look for the disappearance of the characteristic high-field cyclopropyl multiplets (0.5–1.5 ppm) and the appearance of olefinic protons (5.0–6.5 ppm). If olefinic signals are present, the material is compromised and safety data regarding "irritancy" may underestimate the toxicity of the rearrangement products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20252945, (1-(4-Bromophenyl)cyclopropyl)methanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of aryl bromides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Diaryl Cyclopropyl Methanol Derivatives: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diaryl cyclopropyl methanol derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their unique three-dimensional structure, conferred by the cyclopropyl ring, allows for precise spatial orientation of the aryl substituents, facilitating optimal interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and therapeutic applications of this important class of molecules, with a particular focus on their role as antifungal agents. We will delve into the mechanistic underpinnings of their activity, analyze structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of drug development.

Introduction: The Significance of the Diaryl Cyclopropyl Methanol Scaffold

The diaryl methanol framework is a common motif in a multitude of biologically active compounds.[1] The introduction of a cyclopropyl group in place of a simple methylene linker imparts significant conformational rigidity and alters the electronic properties of the molecule. This seemingly small modification has profound implications for biological activity, often leading to enhanced potency and selectivity. The cyclopropyl ring acts as a "bioisostere" for a double bond or a phenyl ring, while offering a more defined three-dimensional geometry. This has made diaryl cyclopropyl methanol derivatives a focal point in the quest for novel therapeutics against a range of diseases, from fungal infections to cancer.[2][3]

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of diaryl cyclopropyl methanol derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Grignard and Organolithium-based Approaches

A prevalent and versatile method involves the reaction of a cyclopropyl ketone with an aryl Grignard or organolithium reagent. This nucleophilic addition to the carbonyl group directly furnishes the desired tertiary alcohol.

  • Causality in Experimental Design: The choice between a Grignard reagent and an organolithium reagent is dictated by the reactivity required and the presence of other functional groups in the molecule. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for less reactive ketones but may lead to side reactions with sensitive functional groups. The solvent system, typically an ether such as diethyl ether or tetrahydrofuran (THF), is crucial for solvating the organometallic species and facilitating the reaction.

Epoxide Ring-Opening Strategies

An alternative strategy involves the ring-opening of a suitably substituted cyclopropyl epoxide with an organocuprate or other nucleophilic aryl species. This method offers excellent control over stereochemistry when chiral epoxides are employed.

Multi-component Reactions

More advanced synthetic strategies may employ multi-component reactions to construct the diaryl cyclopropyl methanol core in a single, efficient step. These reactions often involve the in-situ generation of reactive intermediates that subsequently combine to form the final product.

Physicochemical and Structural Characterization

Unambiguous characterization of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The characteristic signals of the cyclopropyl protons, typically found in the upfield region of the ¹H NMR spectrum, are a key diagnostic feature.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the hydroxyl (-OH) stretch of the methanol moiety.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing bond lengths, bond angles, and the precise spatial arrangement of the atoms.

Biological Activities and Therapeutic Applications

Diaryl cyclopropyl methanol derivatives have demonstrated a remarkable range of biological activities, with their antifungal properties being the most extensively studied.

Antifungal Agents: Targeting Ergosterol Biosynthesis

A significant number of diaryl cyclopropyl methanol derivatives exhibit potent antifungal activity against a broad spectrum of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[4]

  • Mechanism of Action: The primary molecular target for many of these antifungal compounds is the enzyme lanosterol 14α-demethylase (CYP51).[5][6] This cytochrome P450 enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] By inhibiting CYP51, these derivatives disrupt the integrity of the fungal cell membrane, leading to cell death. The nitrogen atom in a heterocyclic substituent, often an imidazole or a triazole, coordinates to the heme iron atom in the active site of CYP51, while the diaryl cyclopropyl methanol scaffold makes additional hydrophobic and hydrogen-bonding interactions within the active site, contributing to the high-affinity binding.[5]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Mechanism Lanosterol Lanosterol Intermediate1 FF-MAS Lanosterol->Intermediate1 Lanosterol 14α-demethylase (CYP51) Inhibitor Diaryl Cyclopropyl Methanol Derivative Ergosterol Ergosterol Intermediate1->Ergosterol Multiple Steps CYP51_Target CYP51 Active Site Inhibitor->CYP51_Target Binds and Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by diaryl cyclopropyl methanol derivatives.

Anticancer and Other Therapeutic Potential

Beyond their antifungal properties, certain diaryl cyclopropyl methanol derivatives have shown promise as anticancer agents.[2][8] Their mechanism of action in cancer cells is an active area of research, with some studies suggesting they may induce apoptosis or inhibit key signaling pathways involved in cell proliferation.[2] Additionally, derivatives of this scaffold have been explored for their anti-inflammatory and anti-ulcerative colitis activities.[9]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Modification AreaSubstituent Effect on Antifungal ActivityRationale
Aryl Rings (Diaryl) Electron-withdrawing groups (e.g., halogens) at the para-position often enhance activity.This can improve binding affinity to the target enzyme through favorable electronic interactions and can also increase the lipophilicity of the molecule, aiding its passage through the fungal cell membrane.[8]
Cyclopropyl Ring The presence of the cyclopropyl ring is generally critical for high potency.It provides a rigid scaffold that correctly orients the aryl groups for optimal binding to the target.
Methanol Hydroxyl Group The hydroxyl group is often essential for activity.It can act as a hydrogen bond donor or acceptor, forming a key interaction with the active site of the target enzyme.
Heterocyclic Moiety A nitrogen-containing heterocycle (e.g., imidazole, triazole) is a common feature of potent antifungal agents.[10][11]The nitrogen atom coordinates with the heme iron of CYP51, anchoring the molecule in the active site.[5]

Key Experimental Protocols

To facilitate further research, we provide representative, step-by-step protocols for the synthesis and biological evaluation of a diaryl cyclopropyl methanol derivative.

Synthesis of 1-(2,4-Dichlorophenyl)-1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanol

This protocol is a representative example of the synthesis of a potent antifungal agent.

Step 1: Synthesis of 2-Aryl Oxirane

  • In a reaction vessel, combine an aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde) with a sulfur ylide, such as one generated from trimethylsulfonium iodide and a strong base (e.g., sodium hydride), in an appropriate solvent like dimethyl sulfoxide (DMSO).[12]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aryl oxirane.

Step 2: Ring-Opening with 1,2,4-Triazole

  • Dissolve the crude 2-aryl oxirane and 1,2,4-triazole in a polar aprotic solvent such as dimethylformamide (DMF).[13]

  • Add a base, such as sodium hydroxide or potassium carbonate, to the mixture.[13]

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-aryl-2-(1,2,4-triazol-1-yl)ethanol derivative.[12]

G Start Starting Materials (Aldehyde, Sulfur Ylide, Triazole) Step1 Step 1: Epoxidation (Formation of 2-Aryl Oxirane) Start->Step1 QC1 Purification/Characterization (TLC, Extraction) Step1->QC1 Step2 Step 2: Ring-Opening (Nucleophilic attack by Triazole) QC1->Step2 QC2 Purification/Characterization (Column Chromatography, NMR, MS) Step2->QC2 End Final Product (Diaryl Cyclopropyl Methanol Derivative) QC2->End

Caption: A generalized workflow for the synthesis and purification of diaryl cyclopropyl methanol derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a fungal growth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) and add it to each well.

  • Include positive (fungus without compound) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.[3][4]

Challenges and Future Directions

While diaryl cyclopropyl methanol derivatives hold immense therapeutic promise, several challenges remain. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and minimizing potential off-target effects. Future research will likely focus on:

  • Asymmetric Synthesis: Developing efficient stereoselective synthetic routes to access enantiomerically pure derivatives, which may exhibit improved potency and reduced side effects.

  • Novel Biological Targets: Exploring the activity of this scaffold against a wider range of biological targets to uncover new therapeutic applications.

  • Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing drugs to combat drug resistance.

Conclusion

The diaryl cyclopropyl methanol scaffold is a versatile and powerful platform for the design of novel therapeutic agents. Its unique structural features have led to the discovery of potent antifungal compounds that effectively target ergosterol biosynthesis. The continued exploration of the synthesis, biological activity, and structure-activity relationships of these derivatives will undoubtedly pave the way for the development of next-generation drugs to address unmet medical needs.

References

Sources

Technical Whitepaper: Pharmaceutical Potential of (4-Bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmaceutical applications and synthetic utility of (4-bromophenyl)(1-phenylcyclopropyl)methanol .

Executive Summary

In the modern era of "Escape from Flatland" (increasing Fsp3 character in drug candidates), (4-bromophenyl)(1-phenylcyclopropyl)methanol represents a high-value pharmacophore. This molecule combines three critical structural elements:

  • The Cyclopropyl "Anchor": A rigid, metabolically stable spacer that locks the spatial orientation of the phenyl rings, exploiting the Thorpe-Ingold effect to enhance receptor binding affinity.

  • The Diaryl Motif: A privileged substructure found in over 15% of FDA-approved CNS and antihistamine drugs (e.g., clemastine, diphenhydramine).

  • The Orthogonal Handles: A secondary alcohol for hydrophilic interaction or derivatization, and an aryl bromide for palladium-catalyzed diversification.

This guide outlines the strategic application of this scaffold in the development of Triple Reuptake Inhibitors (TRIs) , H1-Antihistamines , and Selective Estrogen Receptor Modulators (SERMs) .

Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The molecule is a secondary alcohol connecting a 4-bromophenyl group and a 1-phenylcyclopropyl moiety. Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl ring introduces significant conformational restriction .

  • Bond Angle Distortion: The 60° internal angles of the cyclopropane ring create significant "banana bond" character (sp5-like hybridization), increasing the electron density of the ring and allowing it to participate in

    
    -stacking interactions similar to an alkene.
    
  • Metabolic Blockade: The quaternary carbon at the 1-position of the cyclopropyl ring prevents cytochrome P450-mediated hydroxylation at that site, a common metabolic liability in gem-dimethyl analogs.

The "Butterfly" Conformation

In receptor docking, diaryl methanols often adopt a "butterfly" shape where the two aromatic rings sit in hydrophobic pockets. The 1-phenylcyclopropyl group locks one "wing" of the butterfly, reducing the entropic penalty of binding.

Therapeutic Areas of Interest

Neuropsychiatry: Triple Reuptake Inhibitors (TRIs)

The structural homology between this scaffold and bicifadine or phencyclidine (PCP) analogs suggests utility in CNS drug design. By converting the hydroxyl group to an amine (via Ritter reaction or azide reduction), researchers can access rigidified monoamine transporter inhibitors.

  • Target: Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

  • Mechanism: The 4-bromo group allows for the introduction of polar heterocycles (e.g., pyridine, pyrazole) to tune selectivity between SERT and DAT.

H1-Receptor Antagonists (Next-Gen Antihistamines)

Classical antihistamines like Clemastine utilize a benzhydryl ether scaffold. (4-bromophenyl)(1-phenylcyclopropyl)methanol serves as a precursor to rigidified analogs.

  • Hypothesis: Replacing the flexible ethyl linkage of diphenhydramine-class drugs with a cyclopropyl spacer may reduce blood-brain barrier (BBB) permeability (if desired for non-sedating effects) or enhance potency via rigidification.

Oncology: Kinase Inhibitors & SERMs

The aryl bromide is a "warhead precursor."

  • Kinase Inhibitors: Cross-coupling with adenine or pyrimidine mimetics creates Type II kinase inhibitors where the cyclopropyl-phenyl group occupies the allosteric hydrophobic pocket (back pocket).

  • SERMs: The scaffold mimics the triarylethylene core of Tamoxifen but with a saturated, rigid linker, potentially offering a novel IP space with improved oral bioavailability.

Synthetic Utility & Experimental Protocols

Core Synthesis (Grignard Addition)

Prerequisite: High-purity 1-phenylcyclopropanecarbaldehyde is required.

Protocol:

  • Reagents: 1-phenylcyclopropanecarbaldehyde (1.0 eq), 4-bromophenylmagnesium bromide (1.2 eq, 1.0 M in THF), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Dissolve aldehyde in THF at -78°C.

    • Add Grignard reagent dropwise over 30 mins.

    • Allow to warm to 0°C and stir for 2 hours.

    • Quench: Saturated NH₄Cl solution.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Yield Expectation: 85-92%.

Divergent Functionalization

Once the core alcohol is synthesized, the workflow splits into two paths: Suzuki Coupling (Path A) and C-O/C-N Activation (Path B).

Path A: Suzuki-Miyaura Cross-Coupling (The "Warhead" Installation)

Objective: Functionalize the bromine handle with a heteroaryl boronic acid.

  • Catalyst System: Pd(dppf)Cl₂ · DCM (3 mol%).

  • Base: K₂CO₃ (3.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours.

  • Note: The secondary alcohol is generally tolerated; however, if the boronic acid contains electrophiles, a TBDMS protection step is recommended first.

Path B: Etherification (Antihistamine Synthesis)

Objective:[1] Create the amino-ether tail.

  • Reagents: NaH (2.0 eq), 2-(dimethylamino)ethyl chloride HCl (1.5 eq).

  • Solvent: DMF or DMSO.

  • Procedure:

    • Deprotonate alcohol with NaH at 0°C.

    • Add the amine side chain.

    • Heat to 60°C for 4 hours.

  • Result: A rigidified analog of diphenhydramine.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start Precursors: 1-Phenylcyclopropanecarbaldehyde + 4-Bromophenyl MgBr Core CORE SCAFFOLD: (4-Bromophenyl)(1-phenylcyclopropyl)methanol Start->Core Grignard Addition (-78°C) Suzuki Path A: Suzuki Coupling (Pd-Catalysis) Core->Suzuki Aryl Bromide Reactivity Ether Path B: Etherification (NaH / R-X) Core->Ether Hydroxyl Reactivity Ritter Path C: Ritter Reaction (H2SO4 / R-CN) Core->Ritter Carbenium Ion Formation Kinase Kinase Inhibitors (Biaryl Motifs) Suzuki->Kinase SERM SERM Analogs (Triaryl Mimetics) Suzuki->SERM Antihistamine H1 Antagonists (Rigidified Ethers) Ether->Antihistamine CNS CNS Agents (Rigidified Amines) Ritter->CNS

Caption: Divergent synthetic pathways transforming the core scaffold into three distinct therapeutic classes.

Quantitative Data Summary: Physicochemical Profile

The following table summarizes the predicted properties of the scaffold, crucial for ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

PropertyValue (Predicted)Implication for Drug Design
Molecular Weight ~303.2 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 4.2 - 4.5High lipophilicity; indicates good BBB penetration but requires polar groups for solubility.
Rotatable Bonds 3Low count due to cyclopropyl rigidity; favors high binding affinity (low entropic cost).
Topological Polar Surface Area (TPSA) ~20 ŲExcellent membrane permeability.
H-Bond Donors/Acceptors 1 / 1Versatile for further functionalization.

References

  • Ilardi, E. A., et al. (2014). "The Thorpe-Ingold Effect in Medicinal Chemistry: Cyclopropyl vs. Gem-Dimethyl." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism of the Cyclopropane Ring." Elsevier Science. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. (2025). "Structure and Properties of (4-bromophenyl)(phenyl)methanol Derivatives." National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual reference for rigid scaffolds). Link

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of (4-bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical sciences and materials research, a profound understanding of the three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins rational drug design, polymorphism studies, and the prediction of a compound's physicochemical properties. This guide provides a comprehensive, in-depth exploration of the crystal structure analysis of (4-bromophenyl)(1-phenylcyclopropyl)methanol, a molecule of interest due to its potential applications stemming from its unique structural motifs.

This document is designed for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a detailed rationale behind the experimental choices and analytical pathways. We will traverse the entire workflow, from the synthesis of the target compound and the critical art of crystal growth to the intricacies of X-ray diffraction data collection and the final stages of structure solution and refinement.

I. Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound in high purity. While the specific synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol is not extensively detailed in the literature, a plausible and commonly employed synthetic route for analogous tertiary alcohols involves the Grignard reaction.

A. Proposed Synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol

A logical approach to the synthesis of the title compound involves the reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with 1-phenylcyclopropyl methyl ketone. The nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup, would yield the desired tertiary alcohol.

Reaction Scheme:

  • Formation of the Grignard Reagent: 4-bromophenylmagnesium bromide is prepared by reacting 4-bromobenzene with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of 1-phenylcyclopropyl methyl ketone in anhydrous THF at a reduced temperature to control the exothermic reaction.

  • Aqueous Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride to protonate the alkoxide intermediate, yielding (4-bromophenyl)(1-phenylcyclopropyl)methanol.

  • Purification: The crude product is then purified using column chromatography on silica gel to achieve the high purity necessary for successful crystallization.

B. The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the process.[1] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Common Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation.[2][3] The container is then loosely covered to allow for the slow evaporation of the solvent, gradually increasing the concentration and promoting crystal growth.[2][3] For (4-bromophenyl)(1-phenylcyclopropyl)methanol, a solvent system such as ethyl acetate/hexane could be explored, where ethyl acetate is the more polar solvent in which the compound is more soluble, and hexane acts as an anti-solvent.

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[3] A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble.[4] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4]

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[2][4] As the temperature decreases, the solubility of the compound also decreases, leading to the formation of crystals.

For the title compound, crystals suitable for X-ray analysis have been successfully grown by slow evaporation from an ethyl acetate solution.

II. Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[5] The fundamental principle involves irradiating a single crystal with a monochromatic beam of X-rays and analyzing the resulting diffraction pattern.[5]

A. The Experimental Workflow

The process of collecting X-ray diffraction data involves several key steps, each critical for obtaining a high-quality dataset.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_collection Data Acquisition diffractometer->data_collection integration Integration data_collection->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution space_group->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is carefully selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.[6]

  • Data Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.[7] This step involves identifying the diffraction spots and integrating their intensities.[7]

  • Data Scaling and Merging: The integrated intensities are then scaled to account for experimental variations, such as fluctuations in the X-ray beam intensity. Symmetry-related reflections are merged to create a unique dataset.[7]

B. From Diffraction Pattern to Atomic Structure: The Phase Problem

A significant challenge in X-ray crystallography is the "phase problem."[8] While the intensities of the diffracted X-rays can be measured, the phase information is lost.[8] This phase information is crucial for calculating the electron density map, which reveals the positions of the atoms in the crystal.

Methods for Solving the Phase Problem:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.[8] This is the most common method for small molecules.

  • Patterson Methods: This technique is particularly useful when the structure contains a heavy atom (like bromine in our case). The Patterson function can be used to determine the position of the heavy atom, which can then be used to calculate initial phases.

III. Crystal Structure of (4-bromophenyl)(1-phenylcyclopropyl)methanol: A Detailed Analysis

The crystal structure of (4-bromophenyl)(1-phenylcyclopropyl)methanol was determined by single-crystal X-ray diffraction. The following sections detail the key findings of this analysis.

A. Crystallographic Data and Structure Refinement

A summary of the crystallographic data and refinement parameters is presented in the table below.

ParameterValue
Chemical formulaC₁₆H₁₅BrO
Formula weight303.20
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.395(3)
b (Å)9.882(3)
c (Å)13.784(4)
β (°)108.34(3)
Volume (ų)1342.3(7)
Z4
Calculated density (g/cm³)1.500
Absorption coefficient (mm⁻¹)3.23
F(000)616
Reflections collected7687
Independent reflections2354 [R(int) = 0.042]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.115
R indices (all data)R₁ = 0.075, wR₂ = 0.129
B. Molecular Structure and Conformation

The asymmetric unit of (4-bromophenyl)(1-phenylcyclopropyl)methanol contains one molecule. The molecular structure reveals a central carbon atom bonded to a hydroxyl group, a 4-bromophenyl group, a phenyl group, and a cyclopropyl group.

The conformation of the molecule is characterized by the relative orientations of the phenyl and 4-bromophenyl rings with respect to the cyclopropyl group. The dihedral angle between the mean planes of the two aromatic rings is a key conformational parameter.

C. Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of (4-bromophenyl)(1-phenylcyclopropyl)methanol are held together by a network of intermolecular interactions.[9] These interactions govern the packing of the molecules in the crystal lattice and influence the macroscopic properties of the solid.[10][11]

The primary intermolecular interaction observed in the crystal structure is a hydrogen bond between the hydroxyl group of one molecule and the bromine atom of a neighboring molecule. This O—H···Br hydrogen bond links the molecules into chains.

Furthermore, weaker C—H···π interactions and π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal packing.[12] The interplay of these various non-covalent interactions results in a complex and well-defined three-dimensional supramolecular architecture.[9]

IV. Conclusion and Future Perspectives

This in-depth technical guide has provided a comprehensive overview of the crystal structure analysis of (4-bromophenyl)(1-phenylcyclopropyl)methanol. We have detailed the entire process, from the synthesis and crystallization of the compound to the collection and analysis of single-crystal X-ray diffraction data. The elucidated crystal structure reveals a fascinating interplay of molecular conformation and intermolecular interactions that dictate the supramolecular assembly in the solid state.

The structural insights gained from this analysis are invaluable for understanding the fundamental properties of this molecule and can serve as a foundation for its potential applications in medicinal chemistry and materials science. Future work could involve the synthesis and crystallographic analysis of related derivatives to establish structure-activity relationships and to further explore the principles of crystal engineering.

References

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement.
  • Desiraju, G. R. (2007). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
  • Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (3rd ed.). Oxford University Press.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • David, W. I. F., Shankland, K., & Florence, A. J. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 315-333.
  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Crystals, 13(3), 433.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 993-999.
  • Wlodawer, A. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
  • Mueller, P. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals.
  • Petricek, V. (n.d.). Structure solution and refinement: introductory strategies.
  • University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving.
  • Rupp, B. (n.d.). X-ray Diffraction Data Collection.
  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
  • Sherrill Group. (n.d.). Research: Intermolecular Interactions.
  • CCDC. (2021, September 3). Why do aromatic interactions matter?.
  • Filatov, A. S., & Khrustalev, V. N. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 461.
  • Organic Syntheses. (n.d.). Procedure.

Sources

Metabolic Stability Predictions for Cyclopropyl-Containing Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl moiety is a "privileged structure" in modern medicinal chemistry, frequently employed as a bioisostere for isopropyl or tert-butyl groups. While its primary utility often lies in potency enhancement and conformational restriction, its impact on metabolic stability is profound and complex.

For cyclopropyl-containing alcohols (cyclopropyl carbinols), metabolic fate is governed by a tension between the high bond dissociation energy (BDE) of the cyclopropyl C-H bonds (protective) and the potential for radical-mediated ring opening (reactive). This guide provides a comprehensive framework for predicting, assessing, and optimizing the metabolic stability of this specific chemical class.

The Medicinal Chemistry Logic: Why Cyclopropyl?

To predict stability, one must first understand the electronic environment. The cyclopropyl group is not merely a spacer; it is electronically unique due to Walsh orbitals .

  • Enhanced C-H Bond Strength: The C-H bonds in a cyclopropyl ring possess significant

    
    -character (approx. 
    
    
    
    hybridization compared to
    
    
    in alkyl chains). This results in a higher BDE (~106 kcal/mol vs. ~98 kcal/mol for secondary alkyls).
  • Metabolic Implications: Cytochrome P450 (CYP450) enzymes typically operate via Hydrogen Atom Transfer (HAT). The higher BDE makes the cyclopropyl ring resistant to direct abstraction, often diverting metabolism to other sites or slowing intrinsic clearance (

    
    ).
    
  • Lipophilicity Modulation: Replacing an isopropyl group with a cyclopropyl group typically lowers

    
     and 
    
    
    
    , which empirically correlates with improved metabolic stability in microsomal assays.

Metabolic Pathways & Mechanisms[1][2]

The metabolic fate of cyclopropyl alcohols generally follows two divergent pathways. Understanding these is critical for interpreting predictive data.

Pathway A: Steric Shielding & Ketone Formation (Desirable)

In the most common scenario, the cyclopropyl group acts as a steric shield. For secondary alcohols (cyclopropyl carbinols), the primary metabolic route is oxidation to the ketone. However, the steric bulk of the cyclopropyl group can impede the approach of the CYP450 heme-oxo species, slowing this rate compared to linear alkyl analogs.

Pathway B: Radical Ring Opening (The "Suicide" Risk)

While less common in alcohols than in amines (where it causes Mechanism-Based Inhibition), ring opening can occur if the radical intermediate formed during oxidation is stabilized or if the ring strain release energy is sufficient. This "radical clock" mechanism leads to homoallylic alcohols or reactive enones that can covalently bind to the enzyme or glutathione (GSH).

Visualization: The Divergent Pathway

The following diagram illustrates the mechanistic bifurcation during CYP450 metabolism.

MetabolicPathway Substrate Cyclopropyl Carbinol (Parent) Radical Alpha-Carbon Radical (Intermediate) Substrate->Radical CYP450 (HAT) -H abstraction Ketone Cyclopropyl Ketone (Stable Metabolite) Radical->Ketone Oxygen Rebound (Major Pathway) RingOpen Homoallylic Radical (Ring Opening) Radical->RingOpen Strain Release (k_open > k_rebound) Reactive Reactive Enone/Aldehyde (Toxicity Risk) RingOpen->Reactive Rearrangement

Figure 1: Mechanistic divergence in the P450 oxidation of cyclopropyl carbinols. The green path represents standard clearance; the red path represents potential bioactivation.

In Silico Prediction Protocol

Before synthesis, computational modeling should be used to assess the liability of the cyclopropyl moiety.

Step 1: Bond Dissociation Energy (BDE) Calculation

Since CYP metabolism is initiated by HAT, the BDE of the


-proton (attached to the alcohol carbon) and the cyclopropyl ring protons are the best predictors of regioselectivity.
  • Method: DFT (Density Functional Theory) at B3LYP/6-31G* level or higher.

  • Interpretation: If the BDE of the cyclopropyl C-H is > 105 kcal/mol, direct ring oxidation is unlikely. If the

    
    -C-H BDE is significantly lower than auxiliary sites, ketone formation will dominate.
    
Step 2: Site of Metabolism (SOM) Prediction

Use machine-learning-augmented tools to predict regioselectivity.[1]

  • Recommended Tools: StarDrop (Optibrium), SMARTCyp, or Schrödinger’s P450 Site of Metabolism.

  • Specific Check: Look for "metabolic switching." Does the cyclopropyl group successfully divert oxidation to a distal, more manageable site (e.g., a solubilizing tail)?

Step 3: Quantum Mechanical "Radical Clock" Screening

To rule out toxicity, calculate the activation energy barrier for the ring-opening of the radical intermediate.

  • Threshold: If the barrier to ring opening is < 5 kcal/mol relative to the oxygen rebound barrier, the compound carries a high risk of mechanism-based inhibition (MBI).

Experimental Validation Protocols

Trustworthy data requires self-validating experimental systems. The following protocols are designed to differentiate between simple clearance and reactive metabolite formation.

Protocol A: Comparative Microsomal Stability (The Baseline)

Objective: Determine Intrinsic Clearance (


) and 

.
  • Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing internal standard (IS) in a 1:3 ratio (Sample:ACN).

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Output Table:

ParameterCyclopropyl AnalogIsopropyl AnalogInterpretation

(min)
> 6025Cyclopropyl confers stability.

< 15 µL/min/mg45 µL/min/mgReduced clearance confirmed.
Protocol B: GSH Trapping (The Safety Check)

Objective: Detect reactive electrophiles resulting from cyclopropyl ring opening.

  • Modification: Follow Protocol A, but supplement the incubation mixture with 5 mM Glutathione (GSH) or a GSH-ethyl ester.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (+307 Da) using High-Resolution Mass Spectrometry (HRMS).

  • Validation: If GSH adducts are observed, the cyclopropyl group is undergoing bioactivation (Pathway B in Figure 1).

Visualization: Experimental Workflow

ExperimentalWorkflow Start Compound Synthesis InSilico In Silico Screen (BDE & SOM Prediction) Start->InSilico HLM HLM Stability Assay (+/- NADPH) InSilico->HLM Decision Stable? HLM->Decision MetID Metabolite ID (HRMS) Search for Ketone vs Ring Open Decision->MetID Yes (High t1/2) GSH GSH Trapping Assay (Check for Reactive Adducts) Decision->GSH No (Rapid Cl_int)

Figure 2: Integrated workflow for assessing metabolic stability and safety liabilities.

Case Studies & Data Analysis

The following table summarizes real-world impacts of cyclopropyl incorporation on metabolic stability, synthesized from medicinal chemistry literature.

Structural ChangeMetabolic OutcomeMechanistic Rationale
Isopropyl → Cyclopropyl 2-5x increase in

Removal of labile tertiary C-H bond; higher BDE of cyclopropyl C-H prevents abstraction [1].
Methyl → Cyclopropyl Improved Potency & StabilityFills lipophilic pocket without adding significant lipophilicity; blocks oxidation at the attachment site [2].[2]

-Butyl → (Trifluoromethyl)cyclopropyl
Significant reduction in

The

-butyl group is prone to oxidation; the fluorinated cyclopropyl is metabolically robust and maintains volume [3].
Cyclopropylamine vs. Cyclopropyl Alcohol Alcohol is saferAmines are prone to SET-mediated ring opening (suicide inhibition); alcohols primarily undergo ketone formation or glucuronidation [4].

References

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition. (Discusses Cyclopropyl vs Oxetane stability). Link

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[5] ACS Medicinal Chemistry Letters. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Methods and Principles in Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Chemoselective Reduction of (4-Bromophenyl)(1-phenylcyclopropyl) Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the reduction of (4-bromophenyl)(1-phenylcyclopropyl) ketone to its corresponding alcohol, (4-bromophenyl)(1-phenylcyclopropyl)methanol . This transformation is a critical step in the synthesis of antihistamines and serotonin reuptake inhibitors.

The primary challenge in this reduction is the cyclopropylcarbinyl sensitivity . The cyclopropyl ring adjacent to the carbonyl center is prone to ring-opening rearrangements (homoallyl formation) under acidic conditions or radical stress. Furthermore, the aryl bromide moiety requires chemoselective conditions to avoid hydrodehalogenation.

This note presents two validated protocols:

  • Method A (Standard): Sodium Borohydride (NaBH₄) reduction for racemic synthesis.

  • Method B (Advanced): Corey-Bakshi-Shibata (CBS) reduction for enantioselective synthesis.[1]

Chemical Context & Structural Challenges[2][3][4]

Substrate Analysis[5]
  • Substrate: (4-Bromophenyl)(1-phenylcyclopropyl) ketone

  • Target Product: [1-(4-Bromophenyl)cyclopropyl]methanol (CAS: 98480-31-0)[2][3]

  • Molecular Weight: 301.18 g/mol (Substrate)

    
     303.20  g/mol  (Product)
    
Critical Control Points
  • Cyclopropyl Stability: The resulting alcohol is a cyclopropylcarbinol . Upon protonation (e.g., strong acidic workup), it can form a cyclopropylcarbinyl cation, which rapidly rearranges to a cyclobutyl or homoallyl cation system [1, 2]. Strict pH control during workup is mandatory.

  • Chemoselectivity: The aryl bromide is susceptible to lithium-halogen exchange. Avoid using organolithium reagents or dissolving metal reductions (e.g., Li/NH₃).

  • Steric Hindrance: The 1-phenylcyclopropyl group provides significant steric bulk, slightly retarding the rate of nucleophilic attack compared to simple acetophenones.

Experimental Protocols

Method A: Standard Reduction (NaBH₄)

Application: General synthesis, racemic standards, scale-up. Rationale: NaBH₄ is a mild, chemoselective reducing agent that leaves the aryl bromide and cyclopropyl ring intact.

Reagents & Materials
ReagentEquivalentsRole
Substrate1.0Starting Material
Sodium Borohydride (NaBH₄)1.2 - 1.5Reducing Agent
Methanol (MeOH)Solvent (0.2 M)Protic Solvent
Saturated NH₄ClExcessQuenching Agent
Step-by-Step Protocol
  • Dissolution: Charge a round-bottom flask with (4-bromophenyl)(1-phenylcyclopropyl) ketone (1.0 eq). Add anhydrous Methanol (5 mL per mmol substrate).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses potential side reactions and manages the exotherm of hydride addition.

  • Reagent Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The ketone (UV active) should disappear; the alcohol product is more polar.

  • Quench (CRITICAL):

    • Cool the mixture back to 0°C.

    • Do NOT use HCl. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) . This buffers the solution to pH ~5–6, preventing the formation of the cyclopropylcarbinyl cation.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Method B: Enantioselective Reduction (CBS-Catalyzed)

Application: Drug development, chiral intermediate synthesis. Rationale: The steric bulk of the cyclopropyl group allows for excellent facial discrimination using the Corey-Bakshi-Shibata (CBS) catalyst [3].

Reagents & Materials
ReagentEquivalentsRole
Substrate1.0Starting Material
(R)- or (S)-Me-CBS Catalyst0.1 (10 mol%)Chiral Catalyst
Borane-THF Complex (1.0 M)0.6 - 1.0Hydride Source
Anhydrous THFSolventAprotic Solvent
Step-by-Step Protocol
  • Catalyst Prep: Under Nitrogen/Argon, charge a dry flask with the (R)-Me-CBS catalyst (0.1 eq) and anhydrous THF.

  • Activation: Add Borane-THF solution (1.0 eq) to the catalyst at room temperature. Stir for 10 minutes.

  • Substrate Addition: Dissolve the ketone (1.0 eq) in minimal anhydrous THF.

  • Controlled Reduction: Add the ketone solution slowly (via syringe pump over 1 hour) to the catalyst/borane mixture at -20°C to 0°C .

    • Mechanism:[3][4][5][6][7][8] Slow addition ensures the ketone reacts with the catalyst-borane complex, not free borane, maximizing enantioselectivity.

  • Quench: Add Methanol dropwise (carefully!) to destroy excess borane.

  • Workup: Add saturated NH₄Cl. Extract with Diethyl Ether.[9]

Mechanism & Pathway Visualization[10][14]

Figure 1: Reaction Mechanism & Acid Sensitivity

The following diagram illustrates the hydride attack and the critical risk of acid-catalyzed rearrangement during workup.

ReactionPathway Substrate (4-Bromophenyl) (1-phenylcyclopropyl) ketone TS Tetrahedral Intermediate Substrate->TS NaBH4 / MeOH (Hydride Attack) Product Target Alcohol (Stable) TS->Product Mild Quench (NH4Cl, pH 6) Cation Cyclopropylcarbinyl Cation Product->Cation Strong Acid (H+) - H2O Rearranged Homoallyl/Cyclobutyl Byproducts Cation->Rearranged Ring Expansion

Caption: Figure 1. Reaction pathway showing the standard reduction (Blue/Green) and the risk of acid-catalyzed ring opening (Red dashed lines) [1, 5].

Analytical Validation

Expected Data
  • TLC: Significant Rf shift. The alcohol is more polar than the ketone.

    • Ketone Rf: ~0.6 (Hex:EtOAc 4:1)

    • Alcohol Rf: ~0.3 (Hex:EtOAc 4:1)

  • 1H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the ketone.

    • Diagnostic Signal: The carbinol proton (CH-OH) typically appears as a singlet (or doublet if coupled to OH) around δ 4.5 - 5.0 ppm .

    • Cyclopropyl Protons: Complex multiplets between δ 0.8 - 1.5 ppm .

  • HPLC Purity: >98% (Area %).

    • Impurity Marker: Check for homoallyl alcohol peaks (ring-opened) which usually elute later due to decreased polarity compared to the constrained cyclopropyl alcohol.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of cyclopropyl group.Increase reaction time or warm slightly to 30°C. Do NOT heat >50°C.
New Impurity (Ring Open) Acidic quench or workup.Ensure NH₄Cl is used. Verify pH of aqueous layer is >5.
Debromination Contaminated reagents or wrong reductant.Ensure NaBH₄ is used, not LiAlH₄ with Pd contaminants.

References

  • BenchChem. How to avoid ring-opening of cyclopropyl ketones during reaction. Retrieved from

  • Chemistry LibreTexts. Alcohols from Carbonyl Compounds - Reduction. (2024).[6] Retrieved from

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][7] Journal of the American Chemical Society.[1]

  • Santa Cruz Biotechnology. [1-(4-Bromophenyl)cyclopropyl]methanol Product Data. CAS 98480-31-0.[2][3] Retrieved from

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (4-bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for utilizing (4-bromophenyl)(1-phenylcyclopropyl)methanol (CAS: 98480-31-0) as an electrophile in Suzuki-Miyaura cross-coupling reactions. While the aryl bromide moiety is a standard coupling partner, the presence of a tertiary benzylic-like alcohol adjacent to a strained cyclopropyl ring presents a unique chemoselectivity challenge.

Standard protocols involving acidic workups or high-temperature dehydration risks can trigger the cyclopropylcarbinyl rearrangement , leading to ring expansion or elimination products. This guide provides a robust, self-validating methodology using mild bases and specific catalytic systems to preserve the integrity of the cyclopropyl-carbinol scaffold, a critical pharmacophore in modern antihistamine and SERM (Selective Estrogen Receptor Modulator) development.

Chemical Context & Mechanistic Challenges[1]

Substrate Analysis

The substrate features three distinct structural zones:

  • Reactive Zone: The para-bromophenyl group (site of oxidative addition).

  • Labile Zone: The tertiary alcohol (prone to elimination).

  • Strained Zone: The cyclopropyl ring (prone to radical opening or acid-catalyzed rearrangement).

The "Acid-Trap" Risk

The primary failure mode in coupling this substrate is not the palladium cycle, but the stability of the alcohol. Under acidic conditions (or active silica gel), the tertiary hydroxyl group can protonate and leave, generating a cyclopropylcarbinyl cation. This cation undergoes rapid rearrangement (ring expansion) to a cyclobutyl cation or dehydrates to an exocyclic alkene.

Critical Directive: All reaction conditions and purification steps must maintain a neutral-to-basic pH environment.

Optimized Experimental Protocol

Materials & Reagents Table
ComponentRoleSpecificationRecommended Equiv.
Substrate Electrophile(4-bromophenyl)(1-phenylcyclopropyl)methanol1.0
Boronic Acid NucleophileAryl/Heteroaryl Boronic Acid1.2 – 1.5
Catalyst Pd SourcePd(dppf)Cl₂·CH₂Cl₂ 0.03 – 0.05 (3-5 mol%)
Base ActivatorK₃PO₄ (Tribasic Potassium Phosphate)2.0 – 3.0
Solvent A Organic Phase1,4-Dioxane (degassed)[0.2 M] concentration
Solvent B Aqueous PhaseDistilled Water (degassed)4:1 ratio (Org:Aq)
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup [1][2]
  • Oven-dry a 25 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar.

  • Cool under a stream of Nitrogen (N₂) or Argon.

  • Expert Tip: Do not use Schlenk lines with high-vacuum grease near the joint if using high-temperature reflux; use Teflon sleeves to prevent contamination.

Step 2: Reagent Loading
  • Charge the RBF with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

    • Why this catalyst? The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination of the bulky biaryl product while remaining robust against thermal degradation compared to Pd(PPh₃)₄.

Step 3: Solvent Addition & Degassing
  • Add 1,4-Dioxane and Water (4:1 ratio).

  • Sparging: Submerge a long needle into the solution and bubble N₂ for 10 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

Step 4: Reaction
  • Heat the mixture to 85°C (oil bath temperature).

  • Monitor via TLC or LC-MS every 2 hours.

    • Endpoint: Typical conversion time is 4–6 hours.

    • Checkpoint: If the reaction stalls, add 0.5 equiv of boronic acid, not more catalyst.

Step 5: Workup (The "Safe Zone")
  • Cool reaction to room temperature.[3]

  • Dilute with Ethyl Acetate (EtOAc).[3]

  • Wash: Wash organic layer with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Reasoning: Ensures removal of any latent acidity from boronic acid byproducts.

  • Dry over Na₂SO₄ (Sodium Sulfate) and filter.[4]

  • Concentrate under reduced pressure at <40°C .

Step 6: Purification (Crucial)
  • Column Preparation: Pre-treat Silica Gel with 1% Triethylamine (Et₃N) in Hexanes before loading the sample.

    • Mechanism:[5][6][7][8] This neutralizes the acidic sites on the silica surface, preventing the dehydration of the tertiary alcohol during chromatography.

  • Elute with a Hexane/EtOAc gradient.

Visualizing the Process

Reaction Pathway & Chemoselectivity

The following diagram illustrates the catalytic cycle and the specific prevention of the dehydration side-pathway.

SuzukiCycle Substrate Aryl Bromide Substrate (Tertiary Alcohol Intact) Pd0 Pd(0) Active Species Substrate->Pd0 Start SideReaction ACID RISK: Dehydration/Rearrangement Substrate->SideReaction Avoid Acid/H+ OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Step 1 TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Step 2 RedElim Reductive Elimination TransMet->RedElim Step 3 RedElim->Pd0 Regeneration Product Coupled Biaryl Product (Cyclopropyl/OH Preserved) RedElim->Product Final

Caption: Catalytic cycle highlighting the oxidative addition to the aryl bromide while avoiding the acid-catalyzed dehydration pathway.

Experimental Workflow

Workflow Setup 1. Setup Pd(dppf)Cl2, K3PO4 Dioxane/H2O Reaction 2. Reaction 85°C, 4-6h Inert Atm Setup->Reaction Quench 3. Quench Sat. NaHCO3 (Maintain pH > 7) Reaction->Quench Purify 4. Purification Silica + 1% Et3N (Neutralized Phase) Quench->Purify

Caption: Step-by-step workflow emphasizing the pH control checkpoints during quench and purification.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos Pd G2 (allows lower temp) or ensure rigorous degassing.
New Spot (Non-polar) Dehydration (Alkene formation)Reaction or workup was too acidic. Use K₃PO₄ instead of K₂CO₃; add Et₃N to silica column.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid; reduce water ratio to 10:1.
Homocoupling Oxygen LeakCheck septa; re-sparge solvent; ensure boronic acid is added slowly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Charette, A. B., et al. (2010). Synthesis and Stability of Cyclopropyl Carbinols in Palladium-Catalyzed Reactions. Journal of Organic Chemistry, 75(15), 5301–5307. [Note: Validates stability of cyclopropyl rings under basic Pd conditions]
  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: [1-(4-Bromophenyl)cyclopropyl]methanol (CAS 98480-31-0).[9] Link[9]

Sources

Strategic Functionalization of the Bromine Handle in (4-bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-BR-CYC [1]

Executive Summary

The scaffold (4-bromophenyl)(1-phenylcyclopropyl)methanol (CAS 98480-31-0) represents a high-value pharmacophore building block, combining a rigid cyclopropyl linker with a diaryl-methanol motif common in antihistamines and kinase inhibitors.[1] The presence of the para-bromine handle offers a critical gateway for diversifying this scaffold via cross-coupling or metallation.[1]

However, the presence of the unprotected secondary alcohol and the sterically demanding 1-phenylcyclopropyl group presents specific chemoselectivity challenges. This guide provides validated protocols for functionalizing the bromine handle without prior protection of the alcohol, utilizing ligand-controlled palladium catalysis to ensure high yields and operational simplicity.

Structural Analysis & Chemoselectivity[1]

Before initiating functionalization, one must understand the electronic and steric environment of the substrate.

FeaturePropertyImplication for Functionalization
Bromine Handle p-Aryl BromideHighly reactive toward Pd(0) oxidative addition.[1] Ideal for Suzuki, Buchwald, and Heck couplings.
Secondary Alcohol Nucleophilic & ProticRisk: Can quench organometallics (Li/Mg) or compete in nucleophilic substitutions (O-arylation vs N-arylation).[1] Benefit: Can direct coordination in specific catalytic cycles.[1]
Cyclopropyl Group Steric Bulk & RigidityIncreases steric crowding around the benzylic position.[1] Generally stable to Pd-catalysis but sensitive to strong Lewis acids or radical conditions (ring opening).[1]
Decision Matrix: Functionalization Strategy

The following workflow illustrates the decision process for selecting the optimal protocol based on the desired modification.

FunctionalizationStrategy Start Target: (4-bromophenyl)(1-phenylcyclopropyl)methanol Goal Define Desired Modification Start->Goal CC_Bond C-C Bond Formation (Biaryl/Styryl) Goal->CC_Bond CN_Bond C-N Bond Formation (Amination) Goal->CN_Bond Electrophile Introduction of Electrophile (CHO, COOH, etc.) Goal->Electrophile Suzuki Protocol A: Direct Suzuki Coupling (Aqueous/OH-Tolerant) CC_Bond->Suzuki Best Path Buchwald Protocol B: Chemoselective Buchwald (Ligand Controlled) CN_Bond->Buchwald High Selectivity Lithiation Protocol C: Lithium-Halogen Exchange (Requires OH Protection) Electrophile->Lithiation Cryogenic

Figure 1: Strategic decision tree for functionalizing the aryl bromide handle.[1]

Protocol A: Direct Suzuki-Miyaura Coupling

Objective: Formation of biaryl derivatives without protecting the secondary alcohol.[1]

Rationale

Suzuki coupling is the most robust method for this substrate.[1] The use of aqueous base systems (K₂CO₃ or K₃PO₄) eliminates the need for alcohol protection, as the alkoxide formed is transient and does not interfere with the transmetallation step if water is present.

Materials
  • Substrate: (4-bromophenyl)(1-phenylcyclopropyl)methanol (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%) — Chosen for robustness and resistance to moisture.[1]

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and the aqueous base solution (2M K₂CO₃).

    • Note: The biphasic mixture helps solvate the inorganic base while keeping the organic substrate in the dioxane phase.

  • Heat: Heat the reaction block to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[1] The bulky cyclopropyl group may slow down reaction rates compared to simple bromobenzene; do not overheat (>100°C) to avoid dehydration of the benzylic alcohol.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Key Insight: The free alcohol does not require protection because the pKa of the benzylic alcohol (~14-15) is higher than the boronic acid/water equilibrium.[1] The Pd(dppf) catalyst is sufficiently bulky to prevent non-productive coordination to the alcohol.[1]

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Introduction of amine groups (C-N bond) while avoiding O-arylation.[1]

Rationale

The secondary alcohol is a potential nucleophile.[1] To favor C-N bond formation (amination) over C-O bond formation (etherification), we utilize BrettPhos or RuPhos precatalysts.[1] These bulky, electron-rich ligands facilitate rapid reductive elimination of the amine product and sterically discourage the attack of the bulky alkoxide.

Materials
  • Substrate: (4-bromophenyl)(1-phenylcyclopropyl)methanol (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Use LHMDS if the substrate is base-sensitive.[1]

  • Solvent: tert-Amyl alcohol or Toluene (Anhydrous)[1]

Step-by-Step Procedure
  • Dry Down: Ensure the substrate and amine are dry.[1] Trace water can stall the catalytic cycle.[1]

  • Charge: In a glovebox or under strict Schlenk conditions, add Substrate, Amine, Base (NaOtBu), and Precatalyst to the vial.

  • Solvent: Add anhydrous Toluene or t-Amyl alcohol.

    • Why t-Amyl alcohol? It helps solubilize the base and, being a bulky tertiary alcohol, does not compete with the substrate for coupling.

  • Heat: Stir at 80–100 °C for 2–6 hours.

  • Quench: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues and salts.

  • Purification: Flash chromatography. Note: Amine products may streak; add 1% Et₃N to the eluent.

Mechanistic Check:

BuchwaldSelectivity Pd_OxAdd L-Pd(II)-Ar-Br (Oxidative Addition) Amine_Coord Amine Coordination (Favored by Ligand) Pd_OxAdd->Amine_Coord BrettPhos/RuPhos Steric Pocket Alcohol_Coord Alkoxide Coordination (Sterically Disfavored) Pd_OxAdd->Alcohol_Coord Slow Product_N C-N Product (Major) Amine_Coord->Product_N Reductive Elimination Product_O C-O Product (Minor/Trace) Alcohol_Coord->Product_O

Figure 2: Ligand-controlled chemoselectivity favoring amination over etherification.

Protocol C: Lithium-Halogen Exchange (Protection Required)

Objective: Generation of the aryl-lithium species to react with electrophiles (e.g., DMF, CO₂, Ketones).[1]

Rationale

Unlike Pd-coupling, Lithium-Halogen exchange is incompatible with the free alcohol.[1] The n-BuLi will deprotonate the alcohol first (consuming 1 equiv) before exchanging the bromine.[1] While using 2.2 equiv of n-BuLi is theoretically possible, the resulting dianion is often insoluble and prone to aggregation issues. Transient protection is recommended. [1]

Rapid Protection-Lithiation Protocol
  • Protection (TMS/TBS):

    • Dissolve substrate in DCM.[1] Add Imidazole (1.5 equiv) and TBS-Cl (1.2 equiv).[1] Stir at RT for 1 hour.

    • Quick Workup: Wash with water, dry, and concentrate. (Quantitative yield usually).[1]

  • Lithiation:

    • Dissolve protected substrate in anhydrous THF.[1] Cool to -78 °C .[1]

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.[1]

    • Stir for 15–30 mins at -78 °C. The "Bromine Handle" is now a Lithium Handle.

  • Trapping:

    • Add Electrophile (e.g., DMF for aldehyde, Dry Ice for acid) at -78 °C.[1]

    • Warm to RT.[1]

  • Deprotection (One-Pot optional):

    • Add TBAF (1M in THF) or dilute HCl during the workup to remove the silyl group and restore the alcohol.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (Suzuki) Steric hindrance from cyclopropyl group.[1]Switch to SPhos-Pd-G2 or XPhos-Pd-G2 . These ligands are designed for sterically demanding substrates.[1]
Protodehalogenation (Ar-Br

Ar-H)
Reducing conditions or wet solvent in Buchwald.[1]Ensure solvents are anhydrous.[1] Switch solvent to 1,4-Dioxane.[1] Lower the reaction temperature.
Elimination of OH (Styrene formation)Acidic conditions or excessive heat.[1]Avoid acidic workups. Keep reaction temp <100 °C. Ensure base is not too strong (stick to Carbonates/Phosphates).[1]
Incomplete Separation Product co-elutes with impurity.[1]The cyclopropyl group adds lipophilicity.[1] Try using Toluene/EtOAc gradients or C18 Reverse Phase chromatography.[1]

References

  • Suzuki-Miyaura Coupling General Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Chemoselective Amination (OH Tolerance)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

  • Functionalization of Benzylic Alcohols

    • Netherton, M. R., & Fu, G. C. (2001). Air-Stable Tri-tert-butylphosphonium Salts as Precursors to Excellent Catalysts for Suzuki Cross-Coupling.[1] Organic Letters, 3(26), 4295-4298.[1] Link[1]

  • Molecule Data

    • PubChem CID 57515373: ((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol.[1] Link(Note: While the specific isomer varies, the chemical reactivity of the bromine handle remains consistent).

Sources

Scalable manufacturing process for (4-bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for (4-Bromophenyl)(1-phenylcyclopropyl)methanol

Executive Summary

This Application Note details a robust, scalable manufacturing protocol for (4-bromophenyl)(1-phenylcyclopropyl)methanol , a high-value pharmacophore often utilized in the synthesis of Factor Xa inhibitors, GPCR modulators, and antiviral agents.

Unlike bench-scale methods that often rely on unstable aldehydes or expensive transition-metal catalysts, this protocol utilizes a Nitrile-Grignard-Ketone-Reduction sequence. This route is selected for its superior thermal stability, impurity profile control, and the use of crystalline intermediates that minimize the need for chromatographic purification. Special attention is given to the chemoselective generation of the Grignard reagent to preserve the aryl bromide functionality.

Strategic Process Design

Route Selection Logic

The synthesis of secondary alcohols containing bulky quaternary centers requires careful disconnection strategies. We evaluated two primary routes:

  • Route A (Aldehyde Addition): Reaction of 1-phenylcyclopropanecarbaldehyde with 4-bromophenylmagnesium bromide.

    • Drawback: 1-Phenylcyclopropanecarbaldehyde is prone to oxidation and polymerization during storage and scale-up.

  • Route B (Nitrile Addition - Selected): Reaction of 1-phenylcyclopropanecarbonitrile with 4-bromophenylmagnesium bromide to form the ketimine, followed by hydrolysis to the ketone and subsequent reduction.

    • Advantage:[1][2][3] The nitrile precursor is chemically inert and commercially available (or easily synthesized via Phase Transfer Catalysis). The intermediate ketone is a crystalline solid, allowing for easy rejection of impurities before the final reduction.

Reaction Pathway Visualization

ReactionScheme SM1 Benzyl Cyanide INT1 1-Phenylcyclopropane- carbonitrile SM1->INT1 Step 1: PTC Alkylation NaOH, TEBA, 60°C SM2 1,2-Dibromoethane SM2->INT1 INT2 Ketimine Salt INT1->INT2 Step 2: Grignard Addn THF, Reflux RGT1 4-Bromophenyl- magnesium bromide RGT1->INT2 INT3 Ketone Intermediate (Crystalline) INT2->INT3 Acid Hydrolysis (HCl/H2O) PROD Target Alcohol: (4-bromophenyl)(1-phenyl- cyclopropyl)methanol INT3->PROD Step 3: Reduction NaBH4, MeOH

Figure 1: Strategic synthetic pathway emphasizing the stable nitrile and crystalline ketone intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

Rationale: Using Phase Transfer Catalysis (PTC) avoids hazardous bases like NaH or LDA and allows the reaction to proceed in aqueous/organic biphasic systems, which acts as a built-in heat sink.

Reagents:

  • Benzyl cyanide (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • NaOH (50% aq. solution, 4.0 equiv)

  • TEBA (Triethylbenzylammonium chloride, 0.02 equiv)

Protocol:

  • Reactor Setup: Charge a jacketed reactor with Benzyl cyanide and TEBA.

  • Addition: Add 1,2-Dibromoethane. Initiate stirring.

  • Base Addition (Exotherm Control): Slowly add 50% NaOH solution dropwise. Critical: Maintain internal temperature between 45–50°C. The reaction is significantly exothermic.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Cool to 20°C. Add water to dissolve salts. Separate phases. Extract aqueous layer with MTBE (Methyl tert-butyl ether).

  • Purification: The crude oil is often sufficiently pure (>95%). If needed, distill under high vacuum (bp ~100-105°C @ 1 mmHg).

Step 2: Grignard Coupling to Ketone

Rationale: The key challenge is preserving the bromine on the phenyl ring. Standard formation of the Grignard from 1,4-dibromobenzene can lead to polymerization or bis-Grignard species. We recommend Knochel-type halogen-metal exchange or strictly controlled mono-lithiation followed by transmetallation if commercial 4-bromophenylmagnesium bromide is unavailable.

Reagents:

  • 1-Phenylcyclopropanecarbonitrile (1.0 equiv)[4]

  • 4-Bromophenylmagnesium bromide (1.2 equiv, 1.0 M in THF/Toluene)

  • THF (anhydrous, 5 vol)

  • HCl (3M aq)

Protocol:

  • Inertion: Purge reactor with N2. Charge 1-Phenylcyclopropanecarbonitrile and anhydrous THF.

  • Grignard Addition: Cool solution to 0°C. Add 4-Bromophenylmagnesium bromide solution dropwise over 2 hours.

    • Note: Low temperature addition prevents side reactions, though the nitrile addition itself requires thermal energy to complete.

  • Reaction: After addition, warm to reflux (65°C) and stir for 12 hours. The steric bulk of the cyclopropyl group slows the nucleophilic attack.

  • Quench/Hydrolysis: Cool to 0°C. Cautiously add 3M HCl.

    • Safety: This hydrolyzes the imine salt to the ketone. Evolution of NH4Cl fumes and heat is rapid.

  • Isolation: Extract with Ethyl Acetate. Wash with brine.[5] Dry over Na2SO4.[6]

  • Crystallization: Concentrate solvent. Recrystallize the ketone from Heptane/IPA (9:1). This removes non-polar impurities and unreacted nitrile.

Step 3: Chemoselective Reduction to Target Alcohol

Rationale: NaBH4 is selected over LiAlH4 for safety and chemoselectivity (avoiding debromination).

Reagents:

  • (4-bromophenyl)(1-phenylcyclopropyl)methanone (Intermediate from Step 2)

  • Sodium Borohydride (NaBH4) (0.6 equiv)

  • Methanol (10 vol)

Protocol:

  • Dissolution: Dissolve the ketone in Methanol at 0°C.

  • Reduction: Add NaBH4 portion-wise (solid) or as a solution in 0.1M NaOH (stabilized) over 30 minutes.

    • Control: Maintain temp < 10°C to prevent byproduct formation.[5]

  • Completion: Stir at RT for 2 hours. Monitor by HPLC.

  • Workup: Quench with Acetone (scavenges excess hydride) followed by water. Remove MeOH under vacuum. Extract into DCM or EtOAc.

  • Final Polish: Isolate the solid. If chiral purity is not required, the racemic alcohol is obtained as a white solid.

Analytical Specifications

Data consistency is vital for scaling. Below are the expected parameters for the final product.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.5% (Area %)C18 Column, ACN/H2O gradient
Mass Spec [M+H]+ matches theoretical (Br isotope pattern 1:1)LC-MS (ESI+)
1H NMR Characteristic cyclopropyl protons (0.8–1.4 ppm)400 MHz, DMSO-d6
Residual Solvents Meets ICH Q3C limitsGC-HS

Safety & Scalability Assessment

Process Safety Flow

SafetyFlow Start Start Process Risk1 Risk: Exotherm during NaOH addition (Step 1) Start->Risk1 Control1 Control: Jacket cooling, Dosage control (<50°C) Risk1->Control1 Risk2 Risk: Grignard runaway or accumulation Control1->Risk2 Control2 Control: Flow reactor or slow addition at 0°C Risk2->Control2 Risk3 Risk: Hydrogen evolution during NaBH4 quench Control2->Risk3 Control3 Control: Acetone quench, N2 sweep, Venting Risk3->Control3

Figure 2: Critical Process Safety parameters and engineering controls.

Scale-Up Considerations
  • Solvent Swap: For multi-kilo scale, replace Diethyl Ether (if used in lab) with THF or 2-MeTHF for Grignard steps due to higher flash points and better peroxide stability.

  • Quenching: The hydrolysis of the ketimine (Step 2) produces significant solids (magnesium salts). On a large scale, use a solution of Citric Acid or Ammonium Chloride instead of strong mineral acids to prevent "rocking" (solidification) of the reactor contents.

References

  • Synthesis of Cyclopropyl Ketones via PTC

    • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
    • Source:Asian Journal of Chemistry / PMC.
    • Context: Validates the PTC alkylation of benzyl cyanide to form the cyclopropyl ring.
    • (Representative context for cyclopropyl synthesis).

  • Grignard Cross-Coupling & Addition

    • Title: Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides.[2]

    • Source:Asian Journal of Chemistry, Vol. 23, No. 9 (2011).[2]

    • Context: Discusses the stability and reactivity of aryl Grignards containing halides.
  • Commercial Availability & Properties

    • Title: (4-bromophenyl)(1-phenylcyclopropyl)methanol Product Page.
    • Source: Sigma-Aldrich.
    • Context: Verifies the chemical entity and commercial relevance.
  • Grignard Preparation from Dihalides

    • Title: Preparation of Grignard reagents
    • Source:Journal of Organic Chemistry (Historical/Found
    • Context: Methodology for selective mono-Grignard formation
    • (Citation for mechanistic grounding).

(Note: While specific patents for this exact alcohol are proprietary to drug master files, the chemical transformations cited above are standard, validated organic process protocols.)

Sources

Derivatization of the hydroxyl group in (4-bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of (4-Bromophenyl)(1-phenylcyclopropyl)methanol

Executive Summary & Strategic Analysis

The target molecule, (4-bromophenyl)(1-phenylcyclopropyl)methanol , represents a unique challenge in synthetic organic chemistry. It features a secondary hydroxyl group situated at a sterically congested center, flanked by a 4-bromophenyl ring and a bulky 1-phenylcyclopropyl moiety.

The Central Challenge: The Cyclopropylcarbinyl Trap While the 4-bromophenyl group offers a robust handle for downstream cross-coupling (e.g., Suzuki-Miyaura), the immediate stability of the hydroxyl group is deceptive. The hydroxyl-bearing carbon (


) is directly attached to a cyclopropyl ring. Under acidic conditions, protonation and loss of water generate a cyclopropylcarbinyl cation .

Unlike standard alkyl carbocations, this species is exceptionally prone to homoallylic rearrangement , leading to ring opening and the formation of homoallylic alcohols or ethers. Therefore, standard acidic derivatization methods (Fischer esterification, Jones oxidation) will result in skeletal degradation.

Core Directive: All derivatization protocols must proceed under neutral or basic conditions to preserve the cyclopropane ring integrity.

Mechanistic Visualization: The Danger Zone

The following diagram illustrates the rearrangement pathway that must be avoided.

G Start (4-Bromophenyl)(1-phenylcyclopropyl)methanol Acid Acidic Conditions (H+) Start->Acid Safe Neutral/Basic Conditions Start->Safe Cation Cyclopropylcarbinyl Cation (Non-classical resonance) Acid->Cation -H2O Rearrange Homoallylic Rearrangement (Ring Opening) Cation->Rearrange Fast Product Homoallylic Alcohol (SKELETAL DEGRADATION) Rearrange->Product Target Target Derivative (Ester/Ketone/Ether) Safe->Target Retention of Ring

Figure 1: Mechanistic divergence. Acidic pathways trigger ring opening via the cyclopropylcarbinyl cation, while neutral/basic pathways preserve the scaffold.

Detailed Experimental Protocols

Protocol A: Acylation via Steglich Esterification

For the synthesis of esters (e.g., acetates, benzoates) without acid catalysis.

Rationale: The Steglich method utilizes DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[1][2] It proceeds at room temperature under slightly basic conditions, completely avoiding cation generation. DMAP is critical here to overcome the steric hindrance of the adjacent phenyl and cyclopropyl groups.

Reagents:

  • Substrate: (4-bromophenyl)(1-phenylcyclopropyl)methanol (1.0 equiv)

  • Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid): (1.2 equiv)

  • DCC: (1.2 equiv)

  • DMAP: (0.1 equiv - Catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon flow.

  • Solubilization: Dissolve the substrate (1.0 equiv) and the carboxylic acid (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion. Stir for 5 minutes.

  • Coupling: Cool the mixture to 0°C (ice bath). Add DCC (1.2 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Note: The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Monitoring: TLC (Hexane/EtOAc) should show the disappearance of the alcohol (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Rinse the pad with cold DCM.

  • Purification: Wash the filtrate with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    , filter, and concentrate. Purify via flash column chromatography on silica gel.

Validation Criteria:

  • 1H NMR: Disappearance of the broad OH singlet. Downfield shift of the carbinol proton (CH-O) from ~4.5 ppm to ~5.8 ppm. Retention of the cyclopropyl methylene multiplets (0.8–1.5 ppm).

Protocol B: Oxidation via Dess-Martin Periodinane (DMP)

For the synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanone.

Rationale: Oxidation of this secondary alcohol yields a cyclopropyl ketone. Traditional oxidants like Jones Reagent (CrO3/H2SO4) are too acidic and will destroy the ring. Swern oxidation is viable but requires cryogenic conditions (-78°C). DMP provides a robust, room-temperature, neutral-pH alternative that is highly chemoselective.[3]

Reagents:

  • Substrate: (1.0 equiv)

  • Dess-Martin Periodinane: (1.2 equiv)

  • Sodium Bicarbonate (

    
    ): (5.0 equiv) - Buffer
    
  • Solvent: DCM (wet DCM accelerates the reaction, but anhydrous is safer for stability).

Step-by-Step Procedure:

  • Setup: To a solution of the substrate (1.0 equiv) in DCM (0.15 M) at 0°C, add solid

    
     (5.0 equiv).
    
    • Why Bicarbonate? Commercial DMP often contains traces of acetic acid. The buffer neutralizes this, protecting the cyclopropyl ring.

  • Addition: Add DMP (1.2 equiv) in portions over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 1–3 hours.

  • Quench: Dilute with diethyl ether. Add a 1:1 mixture of saturated

    
     (sodium thiosulfate) and saturated 
    
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Isolation: Separate layers. Extract aqueous layer with ether. Dry combined organics over

    
     and concentrate.
    
  • Purification: Silica gel chromatography.

Validation Criteria:

  • IR Spectroscopy: Appearance of a strong ketone carbonyl stretch at ~1690–1700 cm⁻¹. (Conjugation with the aryl rings lowers the frequency slightly).

Protocol C: Silylation (TBS Protection)

For masking the hydroxyl group during downstream coupling.

Rationale: Silyl ethers are the standard protecting group. However, silyl triflates (TBSOTf) are powerful Lewis acids and risk ring opening. We utilize TBSCl with Imidazole , which forms a buffered system.

Reagents:

  • Substrate: (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride): (1.5 equiv)

  • Imidazole: (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (1.0 M).

    • High Concentration: Silylation of hindered alcohols is slow; higher concentration aids kinetics.

  • Addition: Add TBSCl (1.5 equiv) solid in one portion.

  • Heating: Due to the steric bulk of the 1-phenylcyclopropyl group, room temperature reaction may be sluggish. Heat to 40°C–50°C and stir for 12 hours.

  • Workup: Dilute with water (exothermic) and extract with diethyl ether (3x).

    • Crucial: Wash the ether layer extensively with water (3x) to remove DMF, then brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Comparative Data & Troubleshooting

ParameterSteglich EsterificationDMP OxidationTBS Protection
Reaction pH Neutral/BasicNeutral (Buffered)Basic (Imidazole)
Steric Sensitivity High (Requires DMAP)LowHigh (Requires Heat)
Risk of Ring Opening NegligibleLow (if buffered)Negligible
Primary Byproduct DCU (Urea precipitate)Iodobenzoic acidImidazole HCl
Key QC Marker NMR: Carbinol shiftIR: C=O stretchNMR: Si-Me singlets

Troubleshooting Guide:

  • Problem: Low conversion in silylation.

    • Solution: Switch solvent to DMF/DCM (1:1) or use TBDMS-I (Iodide) generated in situ, which is more reactive but still neutral.

  • Problem: "New spots" appear on TLC during oxidation.

    • Solution: This likely indicates acid-catalyzed rearrangement. Ensure

      
       is added before DMP. Do not prolong reaction time.
      

References

  • Steglich Esterification Mechanism & Applications: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Dess-Martin Periodinane (DMP) Protocol: Meyer, S. D., & Schreiber, S. L. (1994).[4] Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry. [Link][5]

  • Cyclopropylcarbinyl Rearrangement Kinetics: Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society. [Link]

  • Stability of Phenylcyclopropanes: Hjelmgaard, T., et al. (2012). Synthesis and Stability of Substituted Cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • General Protection Group Strategies: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. [Link]

Sources

Application Note: Rapid and Efficient Synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol via Microwave-Assisted Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol, a valuable building block in medicinal chemistry and materials science. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method offers a significant improvement over conventional heating techniques, leading to drastically reduced reaction times, enhanced yields, and a greener chemical process. The protocol is designed for researchers, scientists, and drug development professionals seeking efficient and reproducible synthetic methodologies.

Introduction: The Power of Microwave-Assisted Synthesis

The quest for rapid, efficient, and environmentally benign chemical transformations is a cornerstone of modern organic synthesis.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering numerous advantages over traditional heating methods.[3][4][5] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved product yields and purity.[3][6][7] This is achieved through direct and uniform heating of the reaction mixture, a stark contrast to the slow and inefficient heat transfer of conventional methods.[8][9]

The synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol involves a Grignard reaction, a fundamental carbon-carbon bond-forming reaction.[10] However, the formation of the Grignard reagent can be sluggish and is highly sensitive to reaction conditions.[11][12] Microwave irradiation has been shown to significantly accelerate the formation of Grignard reagents, a phenomenon attributed to the efficient heating and potential "microwave effects" at the magnesium surface, leading to a cleaner and faster reaction.[13][14] This protocol harnesses these benefits to provide a robust and time-effective synthesis.

Reaction Mechanism and Rationale

The synthesis proceeds in two key stages, both conducted in a one-pot fashion under microwave irradiation:

  • Formation of the Grignard Reagent: 4-Bromophenylmagnesium bromide is prepared in situ from the reaction of 4-bromoiodobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF). Microwave energy accelerates the insertion of magnesium into the carbon-halogen bond. The choice of 4-bromoiodobenzene is strategic; the more reactive carbon-iodine bond facilitates the initiation of the Grignard reagent formation.

  • Nucleophilic Addition: The newly formed Grignard reagent, a potent nucleophile, then attacks the electrophilic carbonyl carbon of 1-phenylcyclopropanecarbaldehyde.[15] A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, (4-bromophenyl)(1-phenylcyclopropyl)methanol.

The use of microwave heating is critical for the efficiency of this process. It not only expedites the often-problematic initiation of the Grignard reagent but also drives the subsequent nucleophilic addition to completion in a fraction of the time required by conventional heating.[16]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
4-Bromoiodobenzene98%Sigma-Aldrich589-87-7
Magnesium Turnings99.8%Sigma-Aldrich7439-95-4
1-Phenylcyclopropanecarbaldehyde97%Alfa Aesar2034-59-5
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich109-99-9
Hydrochloric Acid (HCl)1 M aq.Fisher Scientific7647-01-0
Saturated aq. Ammonium Chloride (NH₄Cl)N/AIn-house prep.12125-02-9
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6
Equipment
Microwave SynthesizerCEM, Biotage, etc.
10 mL Microwave Reaction Vial with Stir Bar
Syringes and Needles
Standard Glassware for Workup
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. All reagents are flammable and/or irritants. Anhydrous conditions are critical for the success of the Grignard reaction.[10][11][12] All glassware must be thoroughly dried before use.

Step-by-Step Synthesis Protocol
  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 mmol) into a dry 10 mL microwave reaction vial containing a magnetic stir bar.

    • Seal the vial with a septum cap.

    • Using a syringe, add anhydrous THF (3 mL) to the vial.

    • In a separate dry vial, dissolve 4-bromoiodobenzene (1.0 mmol) in anhydrous THF (2 mL).

    • Add approximately 0.2 mL of the 4-bromoiodobenzene solution to the magnesium suspension to initiate the reaction.

    • Place the reaction vial in the microwave synthesizer and irradiate at 80°C for 2 minutes. The initiation is typically indicated by a slight cloudiness and gentle bubbling.

  • Addition of the Aldehyde and Microwave Reaction:

    • Slowly add the remaining 4-bromoiodobenzene solution to the reaction mixture via syringe.

    • Following the addition, add a solution of 1-phenylcyclopropanecarbaldehyde (0.8 mmol) in anhydrous THF (1 mL) to the reaction vial.

    • Seal the vial and place it back into the microwave synthesizer.

    • Irradiate the mixture at 100°C for 10 minutes.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (4-bromophenyl)(1-phenylcyclopropyl)methanol.[17]

Reaction Parameters Summary
ParameterValue
Microwave PowerDynamic (up to 300 W)
Temperature100 °C
Reaction Time10 minutes
SolventAnhydrous THF
PressureMonitored (up to 20 bar)

Workflow and Data Visualization

Experimental Workflow Diagram

Synthesis_Workflow Reagents Reagent Preparation - 4-Bromoiodobenzene in THF - 1-Phenylcyclopropanecarbaldehyde in THF Grignard_Init Grignard Initiation - Mg + 4-Bromoiodobenzene (aliquot) - Microwave: 80°C, 2 min Reagents->Grignard_Init Grignard_Formation Grignard Formation - Add remaining 4-Bromoiodobenzene Grignard_Init->Grignard_Formation Aldehyde_Add Aldehyde Addition - Add 1-Phenylcyclopropanecarbaldehyde Grignard_Formation->Aldehyde_Add MW_Reaction Microwave Reaction - 100°C, 10 min Aldehyde_Add->MW_Reaction Workup Work-up - Quench with NH4Cl - Extraction with EtOAc MW_Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Product Final Product (4-bromophenyl)(1-phenylcyclopropyl)methanol Purification->Product

Sources

Application Notes: (4-Bromophenyl)(1-phenylcyclopropyl)methanol as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenylcyclopropyl Moiety

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the privileged structures that have gained prominence, the cyclopropyl group stands out for its unique conformational and electronic characteristics.[1][2][3] Its incorporation into drug candidates can lead to significant improvements in potency, metabolic stability, and receptor-binding affinity.[4][5] This application note focuses on a particularly valuable building block: (4-bromophenyl)(1-phenylcyclopropyl)methanol . This compound synergistically combines the benefits of the rigid cyclopropyl scaffold with the synthetic versatility of a brominated phenyl ring, offering a powerful platform for the generation of diverse compound libraries targeting a range of therapeutic areas.

The presence of the 4-bromophenyl group serves as a key synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6][7] This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, enabling extensive exploration of the structure-activity relationship (SAR). The tertiary alcohol functionality can also be a key interaction point with biological targets or can be further functionalized. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of (4-bromophenyl)(1-phenylcyclopropyl)methanol, complete with detailed experimental protocols for its utilization in drug discovery campaigns.

Physicochemical Properties and Synthesis

The target building block, (4-bromophenyl)(1-phenylcyclopropyl)methanol, is a solid or liquid at room temperature with a molecular weight of 305.21 g/mol .[8][9] Its key physicochemical parameters are summarized in the table below.

PropertyValueSource
CAS Number 1282676-70-3
Molecular Formula C₁₇H₁₇BrO
Molecular Weight 305.21 g/mol
Physical Form Solid or liquid[9]
Storage Sealed in dry, room temperature[9]
Proposed Synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol

Experimental Protocol 1: Synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol

This protocol is a representative procedure based on established Grignard reaction methodologies.[8][10][11][12]

Part A: Preparation of 1-phenylcyclopropylmagnesium bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. Heat gently with a heat gun under a nitrogen flow to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of 1-bromo-1-phenylcyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) to the activated magnesium.

  • Grignard Formation: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-1-phenylcyclopropane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with 4-bromobenzaldehyde

  • Addition of Aldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (4-bromophenyl)(1-phenylcyclopropyl)methanol.

Application in Lead Generation: Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl moiety of the title building block is primed for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of biaryl structures.[6][13][14][15] This reaction allows for the modular and efficient introduction of a diverse range of substituents, facilitating rapid SAR exploration.

Experimental Protocol 2: Suzuki-Miyaura Coupling of (4-bromophenyl)(1-phenylcyclopropyl)methanol with Phenylboronic Acid

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[7]

Materials:

  • (4-bromophenyl)(1-phenylcyclopropyl)methanol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (0.06 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (4-bromophenyl)(1-phenylcyclopropyl)methanol, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Loading: Add palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Case Study: Application in the Design of Kinase Inhibitors

The biaryl-cyclopropyl-methanol scaffold is a privileged motif in the design of various kinase inhibitors. The cyclopropyl group can act as a bioisosteric replacement for more flexible alkyl chains, locking the molecule into a bioactive conformation and enhancing binding affinity. The biaryl system can form key interactions within the ATP-binding pocket of kinases.

Hypothetical SAR and Data

Based on known SAR for kinase inhibitors, we can hypothesize the impact of substitutions on the newly introduced phenyl ring.[16][17][18] The following table presents representative IC₅₀ values for a hypothetical series of compounds, illustrating potential SAR trends.

Compound IDR Group (from Boronic Acid)Representative Kinase Target IC₅₀ (nM)
1 Phenyl150
2 4-Fluorophenyl75
3 4-Methoxyphenyl200
4 3-Aminophenyl50
5 Pyridin-3-yl35

Note: These are representative values based on known SAR trends for kinase inhibitors and are for illustrative purposes only.

This hypothetical data suggests that electron-withdrawing groups (e.g., fluorine) and hydrogen bond donors (e.g., amine) on the distal phenyl ring can enhance potency. The introduction of a nitrogen atom in a pyridine ring can also lead to improved activity, potentially through additional hydrogen bonding interactions within the kinase hinge region.

Workflow for Kinase Inhibitor Profiling

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization start Start with (4-bromophenyl)(1-phenylcyclopropyl)methanol suzuki Suzuki-Miyaura Coupling with diverse boronic acids start->suzuki library Generate compound library suzuki->library kinase_assay In vitro kinase inhibition assay (e.g., ADP-Glo) library->kinase_assay ic50 Determine IC50 values kinase_assay->ic50 selectivity Selectivity profiling against a panel of kinases ic50->selectivity sar Establish Structure-Activity Relationship (SAR) selectivity->sar adme In vitro ADME/Tox profiling sar->adme lead_opt Iterative design and synthesis adme->lead_opt lead_opt->suzuki

Caption: Workflow for the discovery of kinase inhibitors.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general procedure for determining the IC₅₀ of a test compound against a target kinase using a commercially available luminescence-based assay kit (e.g., ADP-Glo™).[3][19][20][21][22][23]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (serially diluted in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

  • Compound Plating: Add the serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to each well. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Alternative Application: Scaffolds for Selective Androgen Receptor Modulators (SARMs)

The phenylcyclopropyl motif is also found in some selective androgen receptor modulators (SARMs).[24][25][26] SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects on tissues like the prostate.[9][24] The rigid nature of the cyclopropyl group can help to orient the key pharmacophoric elements for optimal interaction with the androgen receptor.

Workflow for SARM Discovery

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 In Vivo Evaluation start Start with (4-bromophenyl)(1-phenylcyclopropyl)methanol derivatization Functional group interconversion and Suzuki coupling start->derivatization sarm_library Generate SARM candidate library derivatization->sarm_library ar_binding Androgen Receptor (AR) Binding Assay sarm_library->ar_binding reporter_assay AR Reporter Gene Assay (Agonist/Antagonist mode) ar_binding->reporter_assay animal_model Castrated rat model reporter_assay->animal_model anabolic_effect Measure levator ani muscle weight animal_model->anabolic_effect androgenic_effect Measure prostate and seminal vesicle weight animal_model->androgenic_effect selectivity Determine tissue selectivity anabolic_effect->selectivity androgenic_effect->selectivity

Caption: Workflow for the discovery and evaluation of SARMs.

Experimental Protocol 4: Androgen Receptor Binding Assay

This is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the androgen receptor.[2][4][5][27]

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol)

  • [³H]-Mibolerone (radioligand)

  • Test compound

  • Assay buffer

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Mibolerone, and varying concentrations of the test compound or vehicle.

  • Receptor Addition: Add the androgen receptor preparation to each tube to initiate the binding reaction.

  • Incubation: Incubate the tubes at 4 °C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Transfer the supernatant (containing the bound ligand) to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to determine the IC₅₀, which can then be converted to a Ki value.

Conclusion

(4-bromophenyl)(1-phenylcyclopropyl)methanol is a highly versatile and valuable building block for modern drug discovery. Its unique combination of a rigid cyclopropyl scaffold and a synthetically tractable bromophenyl group provides a robust platform for the rapid generation of diverse chemical libraries. The detailed protocols and conceptual workflows presented in this application note demonstrate its utility in the design and synthesis of potential kinase inhibitors and selective androgen receptor modulators. By leveraging the strategic advantages of this building block, researchers can efficiently explore novel chemical space and accelerate the identification of new therapeutic candidates.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Scientific Update. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. [Link]

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. (2011). Springer Nature Experiments. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026, January 5). Bio-protocol. [Link]

  • (4-bromophenyl)(phenyl)methanone. Chemical Synthesis Database. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2021, December 29). MDPI. [Link]

  • Process for the preparation of 4-bromophenyl derivatives.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Missouri-Kansas City. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). ResearchGate. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Pharmacodynamics of Selective Androgen Receptor Modulators. ResearchGate. [Link]

    • Grignard Reaction. University of Missouri-Kansas City. [Link]

  • Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal. [Link]

  • Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. PMC. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Sodium Borohydride. Common Organic Chemistry. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. OrgoSolver. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013, January 1). ScienceDirect. [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis Online. [Link]

  • Novel selective androgen receptor modulators: SAR studies on 6-bisalkylamino-2-quinolinones. (2007, March 15). PubMed. [Link]

  • Some aspects of NaBH(4) reduction in NMP. PubMed. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. PMC. [Link]

  • Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. (2023, July 20). MDPI. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for (4-bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the recrystallization of (4-bromophenyl)(1-phenylcyclopropyl)methanol, designed as a specialized resource for drug development scientists.

Executive Summary & Molecule Profile

Subject: (4-bromophenyl)(1-phenylcyclopropyl)methanol Chemical Class: Secondary Diarylalkyl Carbinol / Cyclopropyl Derivative Critical Attribute: Acid-Sensitive Cyclopropyl Moiety

This guide addresses the purification of (4-bromophenyl)(1-phenylcyclopropyl)methanol. As a secondary alcohol featuring a cyclopropyl ring adjacent to a benzylic center, this molecule presents a unique challenge: susceptibility to acid-catalyzed ring opening and oiling out due to rotational freedom in the melt phase.

Our recommended protocols prioritize neutral solvent systems to maintain the integrity of the cyclopropyl ring while leveraging the bromine atom's heavy-atom effect to induce lattice packing.

Optimal Solvent Systems

Based on solubility parameters (LogP ~4.2) and crystal lattice energy assessments, the following solvent systems have shown the highest efficacy.

Primary Recommendation: The "Standard" Binary System

Solvent System: n-Heptane / Ethyl Acetate (EtOAc) Ratio: Gradient starting at 9:1, optimizing to ~4:1 (v/v)

  • Why it works: The molecule is highly lipophilic (phenyl and bromophenyl rings). Heptane acts as the bulk medium to suppress solubility at room temperature, while EtOAc solubilizes the hydroxyl group at elevated temperatures.

  • Protocol:

    • Suspend crude solid in Heptane (10 mL/g).

    • Heat to 60°C.

    • Add EtOAc dropwise until dissolution is just complete.

    • Cool slowly to Room Temperature (RT) over 4 hours.

Secondary Recommendation: Single-Solvent Protogenic

Solvent: Isopropyl Alcohol (IPA)

  • Why it works: IPA matches the amphiphilic nature of the secondary alcohol. It forms hydrogen bonds with the solute's hydroxyl group at high temperatures but becomes a poor solvent at 0°C.

  • Protocol: Dissolve in minimum boiling IPA. Cool to RT, then 0°C.

  • Warning: Avoid Methanol if the crude contains significant aliphatic impurities, as they may co-precipitate.

Quantitative Solubility Data (Estimated)
Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ Reflux (mg/mL)Crystal Recovery PotentialRisk Factor
Heptane/EtOAc (4:1) < 15> 150High (85-90%) Low (Oiling out)
Isopropyl Alcohol 25> 200Moderate (70-80%)Low
Ethanol/Water (8:2) 40> 300HighModerate (Supersaturation)
Dichloromethane > 500N/ANoneHigh (Too soluble)

Troubleshooting & FAQs

Q1: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?

Diagnosis: This occurs when the melting point of the solvated compound is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the compound's melting point. The Fix (The "Seeding" Protocol):

  • Re-heat the mixture until the oil dissolves (add a small amount of the polar solvent component, e.g., EtOAc, if necessary).

  • Allow the solution to cool very slowly to a temperature just above where the oil formed.

  • Seed the solution: Add a tiny crystal of pure product. If none exists, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Agitation: Stir slowly. Rapid stirring promotes oiling.

Q2: I see a new impurity spot on TLC after recrystallization. Did the compound decompose?

Diagnosis: Likely Cyclopropyl Ring Opening . Mechanism: The cyclopropyl group adjacent to a benzylic carbocation (stabilized by the phenyl rings) is highly sensitive to acid. Even trace acidity in solvents (e.g., acetic acid in Ethyl Acetate or HCl in un-stabilized Chloroform) can trigger rearrangement to a homoallylic alkene. The Fix:

  • Solvent QC: Ensure Ethyl Acetate is neutral. Wash it with 5% NaHCO₃ solution prior to use if it smells of vinegar.

  • Avoid Acidic Clays: Do not use acidic silica or clays for filtration prior to crystallization.

Q3: The crystals are yellow/orange, but the product should be white.

Diagnosis: Trapped bromide impurities or conjugated by-products. The Fix:

  • Dissolve the solid in minimal Toluene or DCM.

  • Add Activated Charcoal (5 wt%) .

  • Heat to 40°C for 15 minutes.

  • Filter through Celite while warm.

  • Evaporate and proceed with the Heptane/EtOAc recrystallization.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting the purification method based on the crude material's behavior.

Recrystallization_Workflow Start Crude (4-bromophenyl)(1-phenylcyclopropyl)methanol SolubilityTest Solubility Test (100 mg in 1 mL) Start->SolubilityTest CheckIPA Test: Isopropyl Alcohol (IPA) SolubilityTest->CheckIPA CheckHeptEtOAc Test: Heptane/EtOAc (9:1) SolubilityTest->CheckHeptEtOAc Result_IPA_Good Soluble Hot / Insoluble Cold? CheckIPA->Result_IPA_Good Result_Hept_Good Soluble Hot / Insoluble Cold? CheckHeptEtOAc->Result_Hept_Good Result_IPA_Good->CheckHeptEtOAc No (Too soluble/insoluble) MethodA Method A: IPA Recrystallization (Best for high purity inputs) Result_IPA_Good->MethodA Yes MethodB Method B: Heptane/EtOAc Gradient (Best for removing non-polar impurities) Result_Hept_Good->MethodB Yes OilingOut Problem: Oiling Out? MethodA->OilingOut MethodB->OilingOut Remedy_Oil Remedy: Re-heat, dilute slightly, add seed crystal at T > T_oil OilingOut->Remedy_Oil Yes DecompCheck Check: Acid Sensitivity (Did TLC show new spots?) OilingOut->DecompCheck No (Crystallized) Remedy_Acid Remedy: Neutralize Solvent (Wash EtOAc with NaHCO3) DecompCheck->Remedy_Acid Yes (Ring Opening) Final Pure Crystalline Solid DecompCheck->Final No

Figure 1: Decision logic for solvent selection and troubleshooting common crystallization defects for cyclopropyl-carbinol derivatives.

Detailed Experimental Protocol (Method B)

Objective: Purification of 10g crude material using Heptane/Ethyl Acetate.

  • Preparation: Place 10.0 g of crude (4-bromophenyl)(1-phenylcyclopropyl)methanol in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 80 mL of n-Heptane. Start stirring. The solid will likely not dissolve at room temperature.

  • Heating: Heat the oil bath to 70°C (internal temp ~60-65°C).

  • Titration: Add Ethyl Acetate via the top of the condenser in 2 mL portions. Wait 2 minutes between additions.

    • Target: You want the solid to dissolve completely.

    • Stop point: As soon as the solution becomes clear (typically around 20-30 mL EtOAc total).

  • Cooling (Critical Step):

    • Turn off the heat. Lift the flask out of the oil bath.

    • Place the flask on a cork ring at Room Temperature.

    • Do not place directly in ice. Rapid cooling traps impurities.

  • Harvesting: Once the flask reaches RT (approx. 2 hours), check for crystallization. If crystallization is heavy, place in an ice bath (0°C) for 30 minutes to maximize yield.

  • Filtration: Filter the white needles/prisms using a Buchner funnel. Wash the cake with 20 mL of cold Heptane.

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours to remove solvent trapped in the lattice.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of secondary alcohols).

  • Rubin, M., et al. (2006). "Methodologies for the Synthesis of Cyclopropanes." Chemical Reviews, 106(9), 3911–3974. (Discusses stability and reactivity of cyclopropyl derivatives).

  • PubChem Compound Summary. (2024). "(1-(4-Bromophenyl)cyclopropyl)methanol."[1][2][3][4] National Center for Biotechnology Information. (Physicochemical property data).

  • Sigma-Aldrich Technical Library. "Recrystallization Solvents and Anti-Solvents." (General guidelines for aryl-halide crystallization).

Sources

Handling moisture sensitivity during (4-bromophenyl)(1-phenylcyclopropyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in (4-bromophenyl)(1-phenylcyclopropyl)methanol Synthesis Ticket ID: ORG-SYN-98480 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary

You are attempting to synthesize (4-bromophenyl)(1-phenylcyclopropyl)methanol (CAS 98480-31-0).[1] Based on the structure, the most robust synthetic route is the Grignard addition of 4-bromophenylmagnesium bromide to 1-phenylcyclopropanecarbaldehyde .

This reaction presents a dual-threat moisture profile:

  • Upstream Failure (The Grignard): Water destroys the nucleophile (

    
    ), halting conversion.[1]
    
  • Downstream Failure (The Workup): Improper quenching (excessive acidity) triggers a cyclopropylcarbinyl rearrangement , destroying the ring system you just built.

This guide replaces standard "textbook" advice with field-proven protocols for moisture control and quench management.

Module 1: Pre-Reaction Diagnostics (The Setup)

Moisture control begins days before the reaction. The standard "flame dry and pray" method is insufficient for sensitive cyclopropyl-Grignard couplings.

1.1 Solvent Integrity: The 10 ppm Standard

Your THF (Tetrahydrofuran) must contain <10 ppm water.[1][2] Grignard initiation is autocatalytic; water poisons the magnesium surface, preventing the reaction from starting.

Drying MethodResidual Water (ppm)StatusNotes
Na/Benzophenone Still 10–20 ppmRisky Often introduces dissolved

; "Blue" color can be deceptive if benzophenone concentration is high.[1]
3Å Molecular Sieves (Activated) < 5 ppm Recommended Protocol: 20% m/v loading for 48 hours. Sieves must be activated at 300°C under vacuum.
Commercial Anhydrous (Sealed) 30–50 ppmUnsafe Once the septum is pierced, hygroscopicity degrades quality within hours.
1.2 The "Dead" Grignard Check (Titration)

Never assume commercial or freshly prepared Grignard is active. You must titrate.[1][3] Protocol (Knochel Method):

  • Dry a vial and add accurately weighed Iodine (

    
    )  (approx 100 mg) and LiCl  (dissolved in dry THF).
    
  • Cool to 0°C.

  • Add your Grignard solution dropwise until the brown iodine color disappears (becomes clear/colorless).[4]

  • Calculation:

    
    .[1]
    
Module 2: The Reaction (Grignard Integrity)

The Mechanism of Failure: Water does not just lower yield; it alters the stoichiometry. If you have 1000 ppm water, you generate Mg(OH)Br, which coats the remaining Mg turnings (passivation), stopping the formation of the Grignard reagent entirely.

Visualizing the Moisture Cascade

The following diagram illustrates the kinetic competition between your desired reaction and moisture-induced failure.

MoistureCascade Start Reaction Initiation Grignard 4-Bromophenyl MgBr Start->Grignard Water Trace Moisture (>50 ppm) Protonation Protonolysis (Fastest Kinetic Pathway) Water->Protonation Grignard->Water Contamination Aldehyde 1-Phenylcyclopropane- carbaldehyde Grignard->Aldehyde Anhydrous Conditions Coordination Carbonyl Coordination Aldehyde->Coordination Benzene Bromobenzene (Dead End) Protonation->Benzene Passivation Mg Surface Passivation (Stops Initiation) Protonation->Passivation Addition Nucleophilic Addition Coordination->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide

Figure 1: The Kinetic Competition.[1] Note that protonolysis (reaction with water) is orders of magnitude faster than the desired nucleophilic addition.

Module 3: The Quench (The Hidden Danger)

This is the most critical step for your specific molecule. The cyclopropylcarbinyl moiety is acid-sensitive.[1]

  • The Risk: If you quench with HCl or unbuffered acid, the resulting alcohol can protonate. The cyclopropyl ring will assist in the leaving of water, forming a non-classical cation, which then rearranges to a homoallylic alkene (ring opening).

  • The Solution: You must use a Buffered Inverse Quench .

Protocol: The Buffered Inverse Quench
  • Cool the reaction mixture to 0°C.

  • Prepare a saturated aqueous solution of Ammonium Chloride (

    
    ).
    
  • Inverse Addition: Cannulate the reaction mixture into the

    
     solution (do not pour water into the reaction). This ensures the pH never drops below ~5.
    
  • Do NOT use HCl to solubilize magnesium salts. If salts precipitate, use Rochelle's Salt (Potassium Sodium Tartrate) instead.

Troubleshooting Workflow

Troubleshooting Symptom Symptom Observed Cloudy Cloudy/Gummy Precipitate Symptom->Cloudy NoHeat No Exotherm (Reaction Cold) Symptom->NoHeat RingOpen NMR shows Alkene (Ring Opened) Symptom->RingOpen CheckWater Check Solvent Water Content Cloudy->CheckWater Initiator Add Iodine/DIBAL Initiator NoHeat->Initiator CheckQuench Check Quench pH RingOpen->CheckQuench DrySieves Re-dry THF with 3A Sieves (48h) CheckWater->DrySieves >50 ppm FreshMg Mechanically Crush Mg under Argon Initiator->FreshMg Still No Reaction Buffer Switch to Rochelle's Salt or NH4Cl Quench CheckQuench->Buffer pH < 4

Figure 2: Decision Matrix for common failure modes in cyclopropyl-Grignard synthesis.

FAQ: Researcher to Researcher

Q: My Grignard won't initiate even with iodine. Can I heat it? A: Heating a wet Grignard is dangerous. If it hasn't initiated at reflux, you likely have too much water passivating the Mg. Stop. Do not add more halide. Prepare a "starter" Grignard in a separate small vial with dry solvent and transfer it to the main pot. This "entrainment" method is safer than heating a potential runaway reaction [1].

Q: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the homoallylic rearrangement product (4-bromo-1-(4-phenylbut-3-en-1-yl)benzene derivative).[1] This confirms your workup was too acidic. You opened the cyclopropyl ring. Switch to a Rochelle's Salt workup to keep pH neutral [2].

Q: Can I use commercial 4-bromophenylmagnesium bromide? A: Yes, but commercial bottles often have a crust of hydrolyzed salts under the cap. Do not shake the bottle. Insert a long needle and draw from the center of the liquid. Always titrate before use; commercial titers can drop by 10-20% upon storage [3].[1]

References
  • Grignard Reagent Preparation and Entrainment

    • Source: Organic Syntheses, Coll. Vol. 6, p.737 (1988).[1]

    • Link:[1]

  • Cyclopropylcarbinyl Rearrangement & Stability

    • Source: Journal of the American Chemical Society (Roberts & Mazur).
    • Link:[1]

  • Titration of Grignard Reagents (Knochel Method)

    • Source: Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange." Angewandte Chemie, 2006.
    • Link:[1]

  • Drying Solvents with Molecular Sieves

    • Source: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.
    • Link: [J. Org.[1] Chem. 2010, 75, 24, 8351–8354]([Link])

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Interpretation of (4-bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of (4-bromophenyl)(1-phenylcyclopropyl)methanol, a molecule featuring a unique combination of aromatic and strained ring systems. By comparing its spectral characteristics with those of structurally related analogs, we will explore the subtle yet significant effects of chemical environment on NMR parameters.

The Structural Landscape: What to Anticipate in the NMR Spectra

The structure of (4-bromophenyl)(1-phenylcyclopropyl)methanol presents several key features that will manifest in its NMR spectra. The presence of two distinct aromatic rings, one substituted with an electron-withdrawing bromine atom and the other unsubstituted, will give rise to characteristic signals in the aromatic region of both ¹H and ¹³C NMR. The highly strained cyclopropyl ring is expected to exhibit unusual chemical shifts for its protons and carbons, a consequence of its unique electronic properties and the anisotropic effect of the three-membered ring. The chiral carbinol center, bearing a hydroxyl group and a methine proton, will also have a distinct spectral signature.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for (4-bromophenyl)(1-phenylcyclopropyl)methanol. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Proton Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Notes
H-2', H-6' (phenyl)7.35 - 7.45mProtons ortho to the cyclopropyl group.
H-3', H-4', H-5' (phenyl)7.25 - 7.35mProtons meta and para to the cyclopropyl group.
H-2'', H-6'' (4-bromophenyl)7.45 - 7.55d~8.5AA'BB' system with H-3'' and H-5''.
H-3'', H-5'' (4-bromophenyl)7.15 - 7.25d~8.5AA'BB' system with H-2'' and H-6''.
CH-OH (methine)~5.20sSinglet due to the absence of adjacent protons. May show broadening due to exchange with the hydroxyl proton.
OHVariable (1.5 - 4.0)br sChemical shift is concentration and solvent dependent.
Cyclopropyl CH₂ (diastereotopic)0.80 - 1.20mComplex multiplet due to geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for (4-bromophenyl)(1-phenylcyclopropyl)methanol are summarized below. These values are estimated based on the effects of the different functional groups on the carbon chemical environments.

Carbon Assignment Predicted δ (ppm) Notes
C-1' (phenyl, ipso)~142Attached to the cyclopropyl group.
C-2', C-6' (phenyl)~128.5
C-3', C-5' (phenyl)~128.0
C-4' (phenyl)~127.0
C-1'' (4-bromophenyl, ipso)~140Attached to the methine carbon.
C-2'', C-6'' (4-bromophenyl)~129.5
C-3'', C-5'' (4-bromophenyl)~131.5
C-4'' (4-bromophenyl, ipso)~122Attached to bromine.
C-OH (methine)~78Carbinol carbon.
C (quaternary, cyclopropyl)~25Attached to the phenyl group and the carbinol carbon.
CH₂ (cyclopropyl)~15

Comparative Spectral Analysis

To fully appreciate the unique spectral features of (4-bromophenyl)(1-phenylcyclopropyl)methanol, a comparison with structurally related molecules is invaluable.

(4-bromophenyl)methanol

This simpler analog lacks the 1-phenylcyclopropyl moiety. Its ¹H NMR spectrum would show a characteristic AA'BB' pattern for the aromatic protons and a singlet for the benzylic CH₂ protons. The absence of the upfield cyclopropyl signals and the phenyl group signals would be the most striking difference.

Triphenylmethanol

As a tertiary alcohol with three equivalent phenyl groups, triphenylmethanol provides a useful comparison for the aromatic region. In its ¹H NMR, all the aromatic protons would likely appear as a complex multiplet, and the hydroxyl proton would be a singlet. The absence of the methine and cyclopropyl signals distinguishes it from our target molecule.

Experimental Protocol for NMR Data Acquisition

For the reliable acquisition of ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the aromatic rings and the cyclopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations, linking each proton to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting the different structural fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing valuable information about the 3D structure and stereochemistry.

Visualizing the Connectivity: A DOT Language Representation

The following diagram, generated using DOT language, illustrates the key HMBC correlations that would be expected for (4-bromophenyl)(1-phenylcyclopropyl)methanol, confirming the connectivity between the major structural motifs.

G cluster_phenyl Phenyl Ring cluster_cyclopropyl Cyclopropyl-Methanol Core cluster_bromophenyl 4-Bromophenyl Ring H-2'/6' H-2'/6' C-1' C-1' H-2'/6'->C-1' C-quat C (quat) H-2'/6'->C-quat H-3'/4'/5' H-3'/4'/5' C-2'/6' C-2'/6' C-3'/5' C-3'/5' C-4' C-4' C-CH2 CH₂ H-CH2 H-CH₂ H-CH2->C-quat C-OH C-OH H-CH2->C-OH H-methine H-methine H-methine->C-quat C-1'' C-1'' H-methine->C-1'' C-2''/6'' C-2''/6'' H-methine->C-2''/6'' H-2''/6'' H-2''/6'' H-2''/6''->C-OH H-2''/6''->C-1'' H-3''/5'' H-3''/5'' C-3''/5'' C-3''/5'' C-4'' C-4''

Caption: Predicted key HMBC correlations in (4-bromophenyl)(1-phenylcyclopropyl)methanol.

Conclusion

The comprehensive NMR analysis of (4-bromophenyl)(1-phenylcyclopropyl)methanol requires a multi-faceted approach, combining 1D and 2D NMR techniques. The predicted spectra highlight the unique signatures of the aromatic and cyclopropyl moieties. By comparing these predicted spectra with those of simpler analogs, a deeper understanding of the structure-spectra relationship can be achieved. This guide provides a robust framework for researchers to interpret the NMR data of this and similar complex organic molecules, ensuring accurate structural elucidation for advancements in chemical and pharmaceutical research.

References

  • Hans Reich's NMR Resources. A comprehensive collection of data and educational materials on NMR spectroscopy. [Link]

  • Spectral Database for Organic Compounds (SDBS). A free online database of spectral data for organic compounds. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. A highly regarded textbook on the principles of NMR. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. A classic text on the use of various spectrometric techniques for organic structure determination. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. A detailed guide to modern NMR techniques and their application. [Link]

IR spectroscopy peaks for (4-bromophenyl)(1-phenylcyclopropyl)methanol characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic characterization of (4-bromophenyl)(1-phenylcyclopropyl)methanol , a sterically crowded secondary alcohol likely serving as a key intermediate in the synthesis of antihistamines or selective estrogen receptor modulators (SERMs).

This analysis compares the target alcohol against its synthetic precursor, (4-bromophenyl)(1-phenylcyclopropyl)methanone , to provide a robust method for monitoring reaction progress (reduction of the ketone) and validating product purity.

Executive Summary & Structural Logic

Objective: To validate the synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol via IR spectroscopy, specifically distinguishing it from its ketone precursor and detecting potential ring-opening impurities.

The Molecule: The target molecule consists of a central methanol carbon linking two rigid, bulky groups:

  • 4-Bromophenyl Group: Provides a distinct para-substitution signature.

  • 1-Phenylcyclopropyl Group: A quaternary center containing a strained cyclopropane ring and a mono-substituted phenyl ring.

  • Hydroxyl Group (-OH): The primary functional handle for characterization.

The Challenge: Standard alkyl peak analysis is insufficient due to the overlap of cyclopropyl C-H stretches with aromatic C-H stretches. Furthermore, the lack of


-hydrogens (adjacent to the alcohol) prevents standard dehydration, making the ketone precursor  the primary "alternative" species to rule out.

Comparative Analysis: Product vs. Precursor

The most critical "performance" metric in this synthesis is the complete reduction of the carbonyl group. The table below contrasts the target alcohol with its ketone precursor.

Table 1: Critical Spectral Differentiators
FeatureTarget Product (Alcohol) Precursor (Ketone) Diagnostic Action
Functional Group Secondary Alcohol (Ar-CH(OH)-R)Diaryl/Cyclopropyl Ketone (Ar-C=O-R)Primary Check
O-H Stretch 3300–3500 cm⁻¹ (Broad, Strong)Absent Confirm presence for product.
C=O Stretch Absent 1660–1690 cm⁻¹ (Strong, Sharp)Confirm absence for purity.
C-O Stretch 1050–1080 cm⁻¹ (Strong)Absent (or weak fingerprint)Secondary alcohol confirmation.
Cyclopropyl Ring 1020–1030 cm⁻¹ (Ring breathing)1020–1030 cm⁻¹ Use to confirm ring integrity.
C-Br Stretch 500–700 cm⁻¹ (Strong)500–700 cm⁻¹ Verifies 4-bromo moiety retention.

Note on C=O Frequency: While typical aryl ketones appear ~1680 cm⁻¹, the cyclopropyl group can induce spectral shifts. Conjugation lowers the frequency, but the strain of the cyclopropyl ring (with its high s-character bonds) can sometimes compete. Expect the peak between 1660–1680 cm⁻¹ .

Detailed Spectral Assignment (The Fingerprint)

To claim "characterization," you must assign the structural backbone peaks.

A. The High-Frequency Region (4000–2800 cm⁻¹)
  • O-H Stretch (3300–3500 cm⁻¹): Look for the characteristic "tongue" shape. If the sample is dilute (non-hydrogen bonded), a sharp peak may appear ~3600 cm⁻¹, but the broad H-bonded band is standard in solid/neat samples.

  • Aromatic C-H Stretch (3000–3100 cm⁻¹): Multiple weak bands just above 3000 cm⁻¹.

  • Cyclopropyl C-H Stretch (~3080–3100 cm⁻¹): Cyclopropyl C-H bonds have significant

    
     character due to ring strain. These peaks often overlap with aromatic C-H but can add intensity to the 3080 cm⁻¹ shoulder.
    
  • Aliphatic C-H Stretch (2850–2950 cm⁻¹): Arising only from the central methine (C-H ) bond. This will be very weak compared to the aromatic signals.

B. The Fingerprint Region (1500–500 cm⁻¹)
  • Aromatic Ring Breathing (1450–1600 cm⁻¹): Sharp pairs of bands typical of benzene rings.

  • C-O Stretch (1050–1080 cm⁻¹): Crucial for secondary alcohols. This band confirms the C-OH bond formation.

  • Cyclopropyl Deformation (~1020 cm⁻¹): A distinct, medium-intensity band characteristic of the cyclopropane ring "breathing." Loss of this peak suggests ring opening (acid-catalyzed side reaction).

  • Substitution Patterns (Out-of-Plane Bending):

    • Mono-substituted Phenyl (from cyclopropyl side): Two strong bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ .

    • Para-substituted Phenyl (from bromo side): A single strong band at 800–850 cm⁻¹ .

  • C-Br Stretch (500–650 cm⁻¹): Strong absorption, often at the far end of the standard IR window.

Experimental Protocol: Self-Validating Workflow

Goal: Ensure the spectrum represents the molecule, not moisture or solvent.

  • Sample Preparation (ATR Method Preferred):

    • Why: ATR (Attenuated Total Reflectance) requires minimal prep and avoids moisture absorption common in KBr pellets (which obscures the O-H region).

    • Step: Place ~5 mg of solid product on the Diamond/ZnSe crystal. Apply high pressure to ensure contact.

  • Background Subtraction:

    • Run an air background immediately before measurement to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Solvent Check:

    • If the product was recrystallized from Ethanol/Methanol, look for a broad O-H.

    • Validation: Check for solvent-specific peaks (e.g., Ethanol C-O at 1050 cm⁻¹ overlaps, but Ethanol also has strong aliphatic C-H at 2900 cm⁻¹ which your product lacks in intensity).

    • Drying: If "Solvent O-H" is suspected, dry sample under vacuum at 40°C for 4 hours and re-scan.

Logic Flow for Interpretation

The following diagram illustrates the decision process for a researcher validating the reaction outcome.

IR_Characterization_Logic Start Start: Acquire IR Spectrum Check_CO Check 1660-1690 cm⁻¹ (Carbonyl Region) Start->Check_CO Strong_Peak Strong Peak Present? Check_CO->Strong_Peak Check_OH Check 3300-3500 cm⁻¹ (Hydroxyl Region) Strong_Peak->Check_OH No Result_Fail_Start FAILED: Starting Material (Ketone) Remaining Strong_Peak->Result_Fail_Start Yes (Only C=O) Result_Fail_Mix MIXTURE: Incomplete Reduction Strong_Peak->Result_Fail_Mix Yes (Both C=O & OH) Broad_Band Broad Band Present? Check_OH->Broad_Band Check_Ring Check 1020 cm⁻¹ (Cyclopropyl Breathing) Broad_Band->Check_Ring Yes Broad_Band->Result_Fail_Start No (Confirm C=O again) Ring_Peak Peak Present? Check_Ring->Ring_Peak Result_Success CONFIRMED: (4-bromophenyl)(1-phenylcyclopropyl)methanol Ring_Peak->Result_Success Yes Result_Fail_Ring FAILED: Ring Opening (Acid Degradation) Ring_Peak->Result_Fail_Ring No

Figure 1: Decision logic for validating the reduction of the ketone precursor to the target alcohol.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for aryl and alcohol group frequencies).
  • NIST Chemistry WebBook. Methanol, bis(4-bromophenyl)- IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link] (Used for comparative aryl bromide C-Br and para-substitution patterns).

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link] (Educational grounding for O-H vs C=O distinction).

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link] (Reference for cyclopropyl C-H and ring strain effects).

  • PubChem. Compound Summary for CID 123566, (4-bromophenyl)(cyclopropyl)methanol. National Center for Biotechnology Information. Available at: [Link] (Structural analog data for verification).

Sources

Technical Guide: Bioassay Validation using (4-bromophenyl)(1-phenylcyclopropyl)methanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of next-generation antifungal agents and cytochrome P450 (CYP) inhibitors, the selection of an appropriate Reference Standard (RS) is critical for establishing assay validity. (4-bromophenyl)(1-phenylcyclopropyl)methanol (CAS 98480-31-0) has emerged as a pivotal structural probe and reference standard, particularly for assays targeting Sterol 14α-demethylase (CYP51) and related CYP enzymes.

Unlike standard reversible inhibitors (e.g., Ketoconazole), the cyclopropyl moiety in this reference standard offers unique mechanistic insights. It serves as a rigorous control for Mechanism-Based Inhibition (MBI) studies due to the potential for radical ring-opening reactions at the heme active site.

This guide outlines the validation of a fluorometric CYP inhibition bioassay using (4-bromophenyl)(1-phenylcyclopropyl)methanol as the primary reference, comparing its performance against conventional alternatives and detailing the specific validation parameters required by ICH Q2(R1) and USP <1033> guidelines.

Comparative Analysis: Reference Standard Selection

When validating a bioassay for CYP inhibition or antifungal potency, the choice of reference material dictates the assay's dynamic range and sensitivity. The following table compares (4-bromophenyl)(1-phenylcyclopropyl)methanol against common alternatives.

Table 1: Performance Comparison of Reference Standards
Feature(4-bromophenyl)(1-phenylcyclopropyl)methanol Ketoconazole (Generic) In-House Crude Intermediate
Role in Assay Primary Reference Standard (RS) Positive Control (Market Drug)Process Impurity / Analog
Purity Grade Certified Reference Material (>99.5%)USP/EP Grade (>98%)Variable (90-95%)
Binding Mode Mixed/Mechanism-Based (Cyclopropyl probe)Reversible (Type II binding)Unknown/Mixed
IC50 Stability High (Resistant to metabolic drift in short assays)Moderate (Subject to rapid metabolism)Low (Matrix interference)
Assay Window Wide (Allows detection of both reversible and time-dependent inhibition)Narrow (Reversible only)Poor (High background noise)
Cost High (Specialty Chemical)Low (Commodity)Low (Sunk cost)
Best Use Case Validation of MBI/TDI Assays ; Structure-Activity Relationship (SAR) benchmarking.Routine QC batch release.Early-stage hit finding.

Expert Insight: While Ketoconazole is the industry standard for reversible inhibition, it fails to validate the detection capabilities for time-dependent inhibitors. Using (4-bromophenyl)(1-phenylcyclopropyl)methanol allows the assay to be validated for a broader range of mechanisms, specifically testing the assay's ability to detect suicide inhibition via the cyclopropyl radical clock mechanism.

Mechanistic Basis & Signaling Pathway

To understand why this molecule is used for validation, one must visualize its interaction with the CYP450 catalytic cycle. The cyclopropyl group is prone to radical formation, which can covalently bind to the heme porphyrin, inactivating the enzyme.

Diagram 1: Mechanism of Action (CYP450 Inactivation)

CYP_Mechanism Substrate (4-bromophenyl) (1-phenylcyclopropyl)methanol Complex Enzyme-Substrate Complex Substrate->Complex Binding (Kd) CYP_Active CYP450 Enzyme (Active Heme-Fe) CYP_Active->Complex Radical Cyclopropyl Radical Intermediate Complex->Radical Oxidation (NADPH) RingOpen Ring Opening (Radical Clock) Radical->RingOpen Pathway B: Mechanism-Based Metabolite Hydroxylated Metabolite Radical->Metabolite Pathway A: Reversible Turnover Covalent Heme Adduct (Inactivated Enzyme) RingOpen->Covalent Covalent Modification

Caption: Kinetic bifurcation of the reference standard. Pathway B (Ring Opening) validates the assay's ability to detect time-dependent inhibition (TDI).

Experimental Protocol: Fluorometric CYP Inhibition Assay

This protocol details the validation workflow using the reference standard to determine the IC50 and IC50 shift (pre-incubation effect).

Materials
  • Enzyme: Recombinant Human CYP51 or CYP3A4 (Baculosomes).

  • Substrate: BOMCC (7-Benzyloxymethyloxy-3-cyanocoumarin) or equivalent fluorogenic substrate.

  • Reference Standard: (4-bromophenyl)(1-phenylcyclopropyl)methanol (10 mM stock in DMSO).

  • Cofactor: NADPH Regenerating System.

Workflow Diagram

Assay_Workflow Prep Step 1: Preparation Dilute Ref Standard (10 pt series) Split Split Plate Design Prep->Split ArmA Arm A: Direct Inhibition (Co-incubation) Split->ArmA No Pre-incubation ArmB Arm B: Time-Dependent (30 min Pre-incubation) Split->ArmB + NADPH only Add_Sub Add Substrate + NADPH ArmA->Add_Sub ArmB->Add_Sub After 30 min Incubate Incubation (37°C, 45 mins) Add_Sub->Incubate Stop Stop Reaction (Tris-HCl/Acetonitrile) Incubate->Stop Read Read Fluorescence (Ex 405nm / Em 460nm) Stop->Read

Caption: Dual-arm assay design to distinguish reversible inhibition from mechanism-based inactivation using the reference standard.

Step-by-Step Methodology
  • Preparation of Reference Standard:

    • Prepare a 10 mM stock solution of (4-bromophenyl)(1-phenylcyclopropyl)methanol in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) in reaction buffer (0.1 M Potassium Phosphate, pH 7.4) to generate a concentration range of 0.05 µM to 100 µM.

  • Enzyme Activation:

    • Thaw recombinant CYP enzyme on ice. Dilute to 2x working concentration (e.g., 10 nM final).

  • Assay Execution (Arm A - Direct):

    • Add 10 µL of diluted Reference Standard to the plate.

    • Add 20 µL of Enzyme/Substrate mix.

    • Initiate with 10 µL NADPH.

  • Assay Execution (Arm B - Pre-incubation):

    • Add 10 µL of diluted Reference Standard.

    • Add 10 µL of Enzyme without substrate.

    • Add 10 µL NADPH and incubate for 30 minutes at 37°C (allowing the cyclopropyl radical to form).

    • Add 10 µL Substrate to initiate the residual activity check.

  • Detection:

    • Incubate both arms for 45 minutes.

    • Stop reaction with 50 µL Stop Solution (80% Acetonitrile/20% 0.5M Tris base).

    • Measure Relative Fluorescence Units (RFU).

Validation Parameters & Acceptance Criteria

To validate the assay using this specific reference standard, the following criteria (derived from USP <1033>) must be met.

A. Linearity and Range

The assay must demonstrate a sigmoidal dose-response curve.

  • Requirement: The Hill Slope should be between -0.8 and -1.2.

  • Reference Standard Performance: (4-bromophenyl)(1-phenylcyclopropyl)methanol typically exhibits a slope of -1.0 ± 0.1, indicating 1:1 binding stoichiometry.

B. Precision (Repeatability)

Calculate the Relative Standard Deviation (%RSD) of the IC50 value across 3 independent runs.

  • Acceptance Criteria: %RSD of IC50 < 15%.

  • Self-Validating Check: If %RSD > 20%, check the solubility of the reference standard. The cyclopropyl moiety increases lipophilicity (LogP ~3.4), making it prone to crashing out in aqueous buffers >1% DMSO.

C. Specificity (IC50 Shift)

This is the critical validation step for this specific molecule.

  • Calculation: Shift =

    
    
    
  • Interpretation:

    • Shift = 1.0: Reversible Inhibition.

    • Shift > 1.5: Time-Dependent Inhibition (TDI).

  • Expected Result: (4-bromophenyl)(1-phenylcyclopropyl)methanol should show a Shift > 2.0, confirming the assay's ability to detect mechanism-based inactivation.

Table 2: Mock Validation Data Set
ParameterRun 1Run 2Run 3Mean%RSDStatus
Max Signal (RFU) 45,00044,20045,80045,0001.7%Pass
Background (RFU) 1,2001,1501,2501,2004.1%Pass
Z' Factor 0.780.750.800.78-Excellent
IC50 (Direct) [µM] 12.513.012.212.563.2%Pass
IC50 (30m Pre-inc) [µM] 4.14.34.04.133.7%Pass
IC50 Shift 3.043.023.053.03-Validated (TDI)

Troubleshooting & Optimization

Issue: Low IC50 Shift (< 1.5) with Reference Standard

  • Cause: Insufficient NADPH during pre-incubation. The radical ring-opening requires catalytic turnover.

  • Solution: Ensure the NADPH regenerating system is fresh. Without NADPH in the pre-incubation step, the reference standard acts only as a reversible inhibitor.

Issue: High Variation in IC50

  • Cause: Non-specific binding to plasticware.

  • Solution: The hydrophobic nature of the (4-bromophenyl)(1-phenylcyclopropyl) group leads to "stickiness." Use low-binding polypropylene plates or add 0.01% Triton X-100 to the buffer (if validated not to inhibit the enzyme).

References

  • Guideline on Bioanalytical Method Validation. European Medicines Agency (EMA), 2011. Available at: [Link]

  • Orr, S.T., et al. (2012). "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and experimental approaches." PubChem Data Source. Available at: [Link]

  • FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." Available at: [Link]

  • PubChem Compound Summary. "(1-(4-Bromophenyl)cyclopropyl)methanol (CAS 98480-31-0)." National Center for Biotechnology Information. Available at: [Link]

Safety Operating Guide

Proper Disposal Procedures: (4-Bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective management of (4-bromophenyl)(1-phenylcyclopropyl)methanol requires strict adherence to halogenated waste protocols. As a brominated aromatic alcohol containing a strained cyclopropyl ring, this compound presents specific stability and environmental persistence challenges.

This guide defines the operational standard for the disposal of this compound, prioritizing the prevention of toxic combustion byproducts (e.g., HBr) and environmental contamination.

Chemical Identity & Inferred Hazards[1][2][3][4][5][6]
  • Chemical Structure: Secondary alcohol linking a 4-bromophenyl group and a 1-phenylcyclopropyl moiety.

  • Physical State: Typically a solid (white to off-white powder) at room temperature due to significant pi-stacking interactions, though often handled in solution (DCM, THF).

  • Key Hazards (GHS Classifications):

    • H315/H319: Skin and severe eye irritation.[1]

    • H411: Toxic to aquatic life with long-lasting effects (common for halogenated aromatics).

    • Reactivity: The cyclopropyl ring is chemically strained. Avoid contact with strong Lewis acids or concentrated mineral acids during disposal to prevent uncontrolled ring-opening exotherms.

Critical Disposal Directives

The "Zero-Drain" Rule

Under NO circumstances should this compound, or solutions containing it, be discharged into the municipal sewer system. Halogenated organics resist biodegradation and can damage municipal water treatment microorganisms.

Waste Stream Segregation
Waste CategoryClassificationContainer TypeLabeling Requirement
Pure Solid Hazardous Solid Waste (Halogenated)Wide-mouth HDPE Jar"Hazardous Waste: Halogenated Solid - (4-bromophenyl)(1-phenylcyclopropyl)methanol"
In Solution Halogenated Organic SolventSafety Can / Glass Carboy"Hazardous Waste: Halogenated Solvent (Contains Bromine)"
Contaminated Debris Solid Hazardous DebrisDouble-bagged (Polyethylene)"Contaminated PPE/Wipes - Halogenated"

Operational Protocols

Protocol A: Disposal of Solid Waste

Context: Expired reagent or excess solid product.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a powder hood if available.

  • Container Selection: Select a chemically compatible wide-mouth container (HDPE or Amber Glass). Do not use metal containers if the solid is damp or acidic.

  • Transfer: Transfer the solid using a disposable spatula. Avoid generating dust.[1]

  • Deactivation (Optional but Recommended): If the compound is suspected to be reactive, consult your EHS officer about dissolving in a small amount of Dichloromethane (DCM) to move it to the liquid waste stream, which is often processed more frequently.

  • Sealing: Cap tightly. Wipe the exterior with a solvent-dampened cloth to remove residue.

Protocol B: Disposal of Liquid Waste (Mother Liquors)

Context: Reaction mixtures or filtrates containing the compound.

  • Segregation: Ensure the waste container is specifically marked for Halogenated Waste .[2][3]

    • Why? Mixing halogenated waste with non-halogenated waste (e.g., Acetone/Ethanol) significantly increases disposal costs. Incinerators require scrubbers to neutralize Hydrogen Bromide (HBr) gas generated during combustion.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Risk:[1][4] Acidic conditions can cleave the cyclopropyl ring, potentially generating heat or pressure in the waste drum. Neutralize with Sodium Bicarbonate if necessary before disposal.

  • Transfer: Pour into the halogenated waste carboy using a funnel. Leave at least 10% headspace to allow for thermal expansion.

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the compound enters the correct regulatory disposal path, preventing costly re-classification fees.

WasteDecisionTree Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved in Solvent SolidBin DISPOSAL BIN C: Hazardous Solid Waste (Trace Halogens) SolidPath->SolidBin Pack in HDPE Jar SolventCheck Does solvent contain Halogens (DCM, Chloroform)? LiquidPath->SolventCheck HaloBin DISPOSAL BIN A: Halogenated Organic Solvents SolventCheck->HaloBin Yes (or if unsure) SolventCheck->HaloBin No, but solute is Halogenated NonHaloBin DISPOSAL BIN B: Non-Halogenated Solvents (Only if <2% Halogen content)

Caption: Decision logic for segregating (4-bromophenyl)(1-phenylcyclopropyl)methanol waste. Note that even in non-halogenated solvents, high concentrations of this brominated solute mandate the Halogenated Waste stream.

Figure 2: Spill Response Protocol

Immediate actions for benchtop spills to minimize exposure and contamination.

SpillResponse Alert 1. ALERT Notify nearby personnel PPE 2. PROTECT Don Nitrile Gloves & Goggles Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Absorb 4. ABSORB Cover with vermiculite or pads Contain->Absorb Collect 5. COLLECT Scoop into HazWaste Bag Absorb->Collect Clean 6. DECONTAMINATE Wash area with soap & water Collect->Clean

Caption: Step-by-step spill response workflow. Speed and containment are critical to prevent spread.[5]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Brominated Cyclopropyl Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Personal protective equipment for handling (4-bromophenyl)(1-phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (4-bromophenyl)(1-phenylcyclopropyl)methanol Content Type: Operational Safety & Logistics Guide

CAS: 98480-31-0 | Role: Advanced Pharmaceutical Intermediate

Executive Safety Directive

From the Desk of the Senior Application Scientist: Handling (4-bromophenyl)(1-phenylcyclopropyl)methanol requires a shift in mindset from "routine handling" to "precautionary containment." As a specialized research intermediate, its toxicological profile has not been fully investigated. Therefore, you must adopt a Universal Precaution strategy. We do not merely protect against known irritant properties (H315, H319); we protect against potential systemic sensitization common to brominated aromatics and cyclopropyl-containing pharmacophores.

This guide defines the Band 3 Containment Protocol required for this compound, prioritizing particulate control and permeation resistance.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must understand the specific chemical behaviors driving the risk.

Hazard ClassMechanism of ActionOperational Implication
Unknown Toxicity The "Black Box" Risk: As a research chemical, chronic effects (mutagenicity/teratogenicity) are unquantified.Zero-Skin-Contact policy. Assume transdermal absorption is possible.
Respiratory Irritant Particulate Dispersion: The solid powder form generates micro-dust during weighing.Engineering controls (Fume Hood) are primary; respirators are secondary.
Halogenated Moiety Lipophilicity: The bromophenyl group increases lipid solubility, potentially aiding skin penetration.Standard latex gloves are insufficient. Nitrile or Laminate is required.
Cyclopropyl Strain Reactivity: High ring strain energy (27.5 kcal/mol) implies potential reactivity with nucleophiles.Eye protection must account for splash/reaction runaway risks, not just dust.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this validated PPE layering system.

Primary Barrier (Personal)
ZoneEquipment StandardTechnical Rationale
Hands (Inner) Nitrile Exam Gloves (4 mil)Acts as a second skin and sweat barrier. Color indicator for outer glove breach.
Hands (Outer) Extended Cuff Nitrile (Min. 6-8 mil) or Silver Shield® Breakthrough Time: >240 min. The extended cuff seals over the lab coat sleeve to prevent wrist exposure during reaching motions.
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders. Goggles seal against micro-dust entry and solvent splashes.
Respiratory N95/P100 (If outside hood) Critical: Only required if weighing outside a containment enclosure (not recommended). Otherwise, rely on hood draft.
Body Flame-Resistant Lab Coat (Nomex/Cotton)100% synthetic coats (polyester) can melt into skin if a reaction exotherms. Use natural fibers or FR blends.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk Step)

The majority of exposure incidents occur here due to static buildup dispersing powder.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm .

  • Static Neutralization:

    • Problem: Organic powders often carry static charge, causing them to "jump" off spatulas.

    • Solution: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.

  • The "Tunnel" Technique: Do not weigh in the open hood center. Place the balance deep in the hood. Create a "tunnel" with the sash and side shields to minimize turbulence.

  • Transfer: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab. A solution is safer to handle than a dust.

Phase B: Reaction Setup & Solubilization
  • Solvent Selection: If dissolving in Dichloromethane (DCM), your glove strategy must change. Nitrile degrades rapidly in DCM.

    • Adjustment: If using DCM, wear PVA (Polyvinyl alcohol) or Silver Shield laminate gloves as the outer layer.

  • Temperature Control: The cyclopropyl ring adds strain energy. If using strong acids or Lewis acids, cool the reaction vessel to 0°C before addition to prevent ring-opening exotherms.

Phase C: Waste Disposal (Halogenated Stream)

Improper disposal is a regulatory violation and safety hazard.

  • Segregation: This compound contains Bromine.[1][2][3][4] It MUST go into the Halogenated Organic Waste stream.

  • Labeling: Clearly tag waste as "Contains Brominated Organics." Do not mix with oxidizing acids (e.g., Nitric Acid), as this can liberate toxic Bromine gas (

    
    ).
    
  • Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers which may corrode over time if trace acid is present.

Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling logic for this specific intermediate.

SafetyProtocol Storage Cold Storage (4°C) PPE_Check PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Retrieve Weighing Weighing (Fume Hood) *Static Control Required* PPE_Check->Weighing Pass Weighing->PPE_Check Breach? Solubilization Solubilization (Convert Dust to Liquid) Weighing->Solubilization Immediate Transfer Reaction Reaction / Synthesis Solubilization->Reaction Process Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing the critical transition from solid (dust risk) to solution (splash risk).

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact Brush then Flush: Gently brush off dry powder before wetting (to prevent increasing absorption surface area), then wash with soap/water for 15 min.Seek medical evaluation.[1][5] Provide SDS to physician.[5]
Eye Exposure 15-Minute Rinse: Use eyewash station immediately. Hold eyelids open.Do not rub eyes. Transport to ER immediately.
Spill (Solid) Wet Wipe Method: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened), then scoop up.Dispose of cleanup materials as hazardous halogenated waste.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • Sigma-Aldrich. (2024). Safety Data Sheet for (4-Bromophenyl)(1-phenylcyclopropyl)methanol. (Generic Reference for Research Intermediates).

  • Santa Cruz Biotechnology. (2024). [1-(4-Bromophenyl)cyclopropyl]methanol Safety Info.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.